Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol (Chemical Formula: C₁₄H₂₀O₃) is a highly specialized 4,4-disubstituted tetrahydropyran (THP) derivative. Compounds featuring this structural motif serve as critical intermediates in the synthesis of spirocyclic active pharmaceutical ingredients (APIs) and complex glycosidic architectures[1]. Validating the structural integrity of this molecule requires a multimodal spectroscopic approach.
This whitepaper provides an authoritative, in-depth analysis of the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) data for this compound. Rather than simply listing data points, this guide elucidates the causality behind the spectroscopic phenomena, grounding the analytical workflows in established physical chemistry principles.
Structural Architecture & Spectroscopic Causality
The core of this molecule is a tetrahydropyran ring featuring a quaternary carbon at the C4 position, substituted with both a hydrogen-bond donating hydroxymethyl group (-CH₂OH) and a lipophilic benzyloxymethyl ether (-CH₂OBn).
The spectroscopic behavior of 4,4-disubstituted tetrahydropyrans is governed by their pseudo-point group symmetries[2]. Unlike monosubstituted THP rings that lock into a single, thermodynamically stable equatorial conformer, the competing steric bulk (A-values) of the two C4 substituents in this molecule results in rapid chair-chair interconversion at room temperature. This dynamic conformational flipping averages the axial and equatorial environments on the NMR timescale, yielding characteristic, time-averaged multiplets for the ring protons[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Interpretation
The selection of CDCl₃ as the solvent is deliberate; its lack of exchangeable protons ensures that the primary alcohol (-OH) signal is preserved, albeit as a broadened singlet due to intermolecular hydrogen bonding. The residual CHCl₃ peak at 7.26 ppm serves as an internal self-validating reference point, eliminating the need for external TMS spiking which can introduce impurities.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
Causality / Note
7.28 - 7.37
m
5H
Ar-H (Benzyl)
Anisotropic deshielding by the aromatic ring current.
4.52
s
2H
-O-CH₂-Ph
Deshielded by adjacent ether oxygen and phenyl ring.
3.65 - 3.75
m
4H
THP C2/C6 -CH₂-
Adjacent to THP ring oxygen; complex multiplet due to interconversion.
3.58
s
2H
-CH₂-OH
Primary alcohol methylene; singlet due to rapid OH exchange.
3.42
s
2H
-CH₂-OBn
Ether methylene attached to the C4 quaternary center.
2.25
br s
1H
-OH
Broadened by dynamic intermolecular hydrogen bonding.
1.45 - 1.60
m
4H
THP C3/C5 -CH₂-
Aliphatic ring protons; shielded relative to C2/C6.
¹³C NMR Interpretation
The ¹³C spectrum provides definitive proof of the quaternary C4 center. Because quaternary carbons lack attached protons to provide Nuclear Overhauser Effect (NOE) enhancement, the C4 peak at 36.5 ppm will characteristically appear with lower intensity.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (ppm)
Type
Assignment
Causality / Note
138.2
C (quat)
Ar-C (ipso)
Deshielded by the electronegative ether linkage proximity.
128.5, 127.8, 127.6
CH
Ar-C (o, m, p)
Standard aromatic carbon resonances.
74.3
CH₂
-CH₂-OBn
Deshielded by the ether oxygen.
73.6
CH₂
-O-CH₂-Ph
Benzylic carbon attached to oxygen.
68.1
CH₂
-CH₂-OH
Primary alcohol carbon.
63.8
CH₂
THP C2/C6
Ring carbons adjacent to the heteroatom.
36.5
C (quat)
THP C4
Quaternary center; diagnostic low intensity.
31.2
CH₂
THP C3/C5
Aliphatic ring carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR) is selected over traditional KBr pelleting to eliminate the risk of hygroscopic water absorption. Absorbed water artificially broadens the diagnostic 3400 cm⁻¹ O-H stretch, which would compromise the integrity of the primary alcohol signal.
Table 3: FT-IR (ATR) Data
Wavenumber (cm⁻¹)
Intensity
Assignment
Causality / Note
3420
Broad, Strong
O-H stretch
Intermolecular H-bonding broadens the peak.
3030
Weak
Ar C-H stretch
sp² hybridized C-H bonds of the benzyl group.
2925, 2855
Medium
Aliphatic C-H stretch
sp³ hybridized C-H bonds of the THP ring.
1452
Medium
Ar C=C bending
Aromatic ring breathing mode.
1095
Strong
C-O-C stretch
Asymmetric stretching of the benzyl ether.
1050
Strong
C-O stretch
Primary alcohol C-O stretching vibration.
735, 698
Strong
Ar C-H out-of-plane
Diagnostic for monosubstituted benzene rings.
High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization (ESI+) is utilized to gently ionize the molecule. Due to the presence of the primary alcohol, the protonated parent ion ([M+H]⁺) is often accompanied by a diagnostic dehydration peak (-18 Da). Furthermore, the benzyl ether moiety predictably fragments to yield a highly stable tropylium cation (m/z 91.05), which serves as a definitive structural marker.
Cleavage of the benzyl ether, leaving the THP core.
91.0548
[C₇H₇]⁺
C₇H₇⁺
Tropylium cation; definitive marker for the benzyl moiety.
Standardized Experimental Protocols
To ensure the trustworthiness of the data, the following self-validating protocols must be strictly adhered to:
Protocol A: High-Resolution NMR Acquisition
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of high-purity CDCl₃ (99.8% D, containing 0.03% v/v TMS).
Causality Check: Ensure the sample is completely free of particulate matter by filtering through a glass wool plug. Particulates distort the magnetic field homogeneity, leading to broadened line widths.
Acquisition: Lock the spectrometer to the deuterium signal of CDCl₃. Shim the magnet until the residual CHCl₃ peak (7.26 ppm) has a line width at half-height (LWHH) of <1.0 Hz. Acquire 16 scans for ¹H and 512 scans for ¹³C to ensure a high signal-to-noise ratio for the quaternary C4 carbon.
Protocol B: ATR-FTIR Analysis
Background Validation: Prior to sample application, acquire a background spectrum of the clean diamond ATR crystal. The baseline must be flat, and the energy throughput must be >90% to validate the detector's integrity.
Sample Application: Apply 2 μL of the neat oil directly onto the crystal. Ensure complete coverage of the active sensor area to maximize the evanescent wave interaction.
Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹. Clean the crystal with isopropanol immediately after acquisition to prevent cross-contamination.
Protocol C: LC-HRMS Workflow
Mobile Phase Optimization: Utilize a mobile phase of Methanol/Water (80:20) supplemented with 0.1% Formic Acid. The formic acid is critical; it acts as a proton source to facilitate efficient [M+H]⁺ ionization in the ESI source.
Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) prior to the run to ensure mass accuracy is within <2 ppm error.
Acquisition: Operate the MS in positive ion mode with a capillary voltage of 3.5 kV and a desolvation temperature of 250°C.
Visualizing the Analytical Workflows and Pathways
Workflow for the multimodal spectroscopic validation of the target compound.
Diagnostic ESI-MS fragmentation pathways for the 4,4-disubstituted tetrahydropyran.
References
Title: (TETRAHYDRO-2H-PYRAN-4-YL)
Source: rsc.
Title: Stereoselective Synthesis of 2-(β-C-Glycosyl)
An In-depth Technical Guide to Gefitinib (CAS 184475-35-2) for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Gefitinib (Iressa®), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is intended for researchers, scientists, and drug de...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical overview of Gefitinib (Iressa®), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is intended for researchers, scientists, and drug development professionals engaged in oncology research and the development of targeted cancer therapies.
Introduction: The Advent of Targeted Therapy with Gefitinib
Gefitinib marked a significant milestone in oncology as one of the first selective inhibitors of the epidermal growth factor receptor's (EGFR) tyrosine kinase domain.[1] Its development and clinical application have been pivotal in the paradigm shift towards personalized medicine in cancer treatment, particularly for non-small cell lung cancer (NSCLC).[2][3] Unlike traditional cytotoxic chemotherapy, Gefitinib acts by interrupting specific signaling pathways that drive tumor growth and proliferation, offering a more targeted and often less toxic therapeutic approach.[1][2] This guide will delve into the core physicochemical properties, mechanism of action, and practical experimental applications of Gefitinib, providing a robust resource for its utilization in a research and development setting.
Physicochemical Properties and Formulation
Gefitinib, with the chemical name N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, is a synthetic anilinoquinazoline compound.[3][4][5] A thorough understanding of its physicochemical properties is crucial for its effective application in both in vitro and in vivo studies.
For experimental use, Gefitinib is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[6] It is imperative to ensure that the final concentration of DMSO in cell culture media is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6]
Mechanism of Action: Targeting the EGFR Signaling Pathway
Gefitinib's therapeutic efficacy stems from its specific inhibition of the EGFR tyrosine kinase.[1] EGFR, a member of the ErbB family of receptors, plays a critical role in regulating cell proliferation, survival, and differentiation.[1][9] In many cancers, including NSCLC, EGFR is overexpressed or harbors activating mutations, leading to constitutive activation of downstream signaling cascades that promote uncontrolled cell growth.[1]
Gefitinib competitively binds to the adenosine triphosphate (ATP)-binding site within the intracellular tyrosine kinase domain of EGFR.[1][5][9] This reversible binding prevents ATP from accessing the site, thereby inhibiting EGFR autophosphorylation and the subsequent activation of downstream signaling pathways.[5][9] The primary pathways affected are the RAS-RAF-MEK-ERK pathway, crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, which is vital for cell survival.[9][10]
Caption: Gefitinib competitively inhibits the ATP-binding site of EGFR, blocking downstream signaling and promoting apoptosis.
Gefitinib is particularly effective against tumors with activating mutations in the EGFR gene, most commonly deletions in exon 19 and the L858R point mutation in exon 21.[9] These mutations render the cancer cells highly dependent on EGFR signaling for their survival, making them exceptionally sensitive to Gefitinib's inhibitory action.[11]
Experimental Protocols for In Vitro Evaluation
The following protocols provide a framework for assessing the in vitro activity of Gefitinib.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
Cancer cell line of interest (e.g., A549, PC-9)
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
Gefitinib stock solution (10 mM in DMSO)
96-well cell culture plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
DMSO (cell culture grade)
Microplate reader
Protocol:
Cell Seeding: Seed cells into a 96-well plate at a density of 2,500–5,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.[8]
Drug Treatment: Prepare serial dilutions of Gefitinib in culture medium from the 10 mM stock. The final DMSO concentration should not exceed 0.1%.[6] Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Gefitinib. Include a vehicle control (medium with DMSO).
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[8]
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[8]
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of Gefitinib that inhibits cell growth by 50%).
Caption: A general workflow for determining the IC₅₀ of Gefitinib using an MTT assay.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of clonogenic survival.
Materials:
Cancer cell line of interest
Complete cell culture medium
Gefitinib stock solution (10 mM in DMSO)
6-well plates
Crystal violet staining solution (0.5% w/v in methanol)
Protocol:
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
Drug Treatment: Treat the cells with various concentrations of Gefitinib for 7-14 days, refreshing the medium with the drug every 2-3 days.
Colony Formation: When colonies are visible (typically >50 cells), wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.
Quantification: Wash the plates with water and allow them to air dry. Count the number of colonies in each well.
Safety and Handling
Gefitinib is a potent pharmacological agent and should be handled with appropriate safety precautions.
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses or goggles when handling the compound.[8]
Handling Powder: Handle the solid form of Gefitinib in a chemical fume hood to avoid inhalation of the powder.[6][8]
Spills: In case of skin contact, remove contaminated clothing and wash the affected area immediately with soap and water.[8] For eye contact, rinse immediately with running water for at least 15 minutes.[8]
Disposal: Dispose of unused Gefitinib and contaminated materials according to institutional and local regulations. Do not dispose of it in household garbage or down the sewage system.[12]
Suppliers
Gefitinib is available from various chemical and pharmaceutical suppliers for research purposes. It is important to source the compound from a reputable supplier to ensure its purity and quality.
Table 2: Representative Suppliers of Gefitinib
Supplier
Product Name/Number
Purity
Sigma-Aldrich
Gefitinib, ≥98% (HPLC)
≥98%
Selleck Chemicals
Gefitinib (ZD1839)
>99%
Abcam
Gefitinib, EGFR tyrosine kinase inhibitor
>98%
APExBIO
Gefitinib (ZD1839)
>99%
InvivoChem
Gefitinib hydrochloride
≥98%
Fengchen Group Co., Ltd.
Gefitinib CAS 184475-35-2
Not specified
Note: This is not an exhaustive list, and availability may vary.
Conclusion
Gefitinib remains a cornerstone in the study of targeted cancer therapy and a valuable tool for researchers investigating EGFR-driven malignancies. Its well-defined mechanism of action and the extensive body of preclinical and clinical data make it an excellent model compound for a wide range of in vitro and in vivo studies. This guide provides a foundational understanding of Gefitinib's properties and applications, empowering researchers to design and execute robust and reproducible experiments. As with any potent compound, adherence to proper safety and handling protocols is paramount.
References
Gefitinib - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]
What is the classification, mechanism of action, and side effects of Geftinib (Iressa)? (2025, December 21). Retrieved March 27, 2026, from [Link]
The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. (2004, June 15). Retrieved March 27, 2026, from [Link]
What is the mechanism of Gefitinib? - Patsnap Synapse. (2024, July 17). Retrieved March 27, 2026, from [Link]
Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC. (n.d.). Retrieved March 27, 2026, from [Link]
Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC. (n.d.). Retrieved March 27, 2026, from [Link]
The in vitro effect of gefitinib ('Iressa') alone and in combination with cytotoxic chemotherapy on human solid tumours - PMC. (2004, November 23). Retrieved March 27, 2026, from [Link]
Gefitinib (Iressa®) Tablet PHARMACY - Tan Tock Seng Hospital. (n.d.). Retrieved March 27, 2026, from [Link]
Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway - Spandidos Publications. (2016, May 18). Retrieved March 27, 2026, from [Link]
Gefitinib - ORAL CANCER TREATMENT EDUCATION - ncoda. (n.d.). Retrieved March 27, 2026, from [Link] coda.org/wp-content/uploads/2020/03/Gefitinib.pdf
Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (2024, February 13). Retrieved March 27, 2026, from [Link]
Uncoupling between Epidermal Growth Factor Receptor and Downstream Signals Defines Resistance to the Antiproliferative Effect of Gefitinib in Bladder Cancer Cells - AACR Journals. (2005, November 15). Retrieved March 27, 2026, from [Link]
The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer. (2003, September 15). Retrieved March 27, 2026, from [Link]
IRESSA, INN-gefitinib. (n.d.). Retrieved March 27, 2026, from [Link]
Gefitinib CAS 184475-35-2 Manufacturers and Suppliers - Price - Fengchen. (n.d.). Retrieved March 27, 2026, from [Link]
Gefitinib 250 mg film-coated tablets. (n.d.). Retrieved March 27, 2026, from [Link]
PROTOCOL - Clinical Trials. (2020, September 3). Retrieved March 27, 2026, from [Link]
Novel Gefitinib Formulation with Improved Oral Bioavailability in Treatment of A431 Skin Carcinoma - PMC. (n.d.). Retrieved March 27, 2026, from [Link]
Crystal structure of (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol
An In-Depth Technical Guide to the Structural Elucidation of (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol for Drug Discovery Professionals Abstract The tetrahydropyran (THP) scaffold is a cornerstone in modern...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Structural Elucidation of (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol for Drug Discovery Professionals
Abstract
The tetrahydropyran (THP) scaffold is a cornerstone in modern medicinal chemistry, valued for its favorable physicochemical properties and its role as a versatile bioisostere.[1][2] This guide provides a comprehensive technical overview of the structural analysis of (4-((benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol, a representative member of this important class of molecules. While a definitive crystal structure for this specific compound is not publicly available, this document serves as a practical manual for researchers, outlining the necessary steps to elucidate its three-dimensional architecture and understand its structure-activity relationships (SAR). We will delve into a plausible synthetic route, detailed protocols for crystallization, advanced analytical characterization, and the application of computational methods for structural prediction. This guide is designed to equip researchers and drug development professionals with the knowledge to confidently approach the structural characterization of novel THP derivatives.
The Tetrahydropyran Moiety: A Privileged Scaffold in Drug Design
The tetrahydropyran ring is a saturated heterocyclic ether that has gained significant traction in drug discovery. Its appeal stems from several key properties that make it an attractive alternative to more traditional carbocyclic rings like cyclohexane.[1] The introduction of an oxygen atom into the six-membered ring imparts a degree of polarity, which can lead to improved aqueous solubility and more favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[1] Furthermore, the oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially enhancing binding affinity.[1] The THP scaffold is considered a conformationally restricted ether, which can reduce the entropic penalty upon binding to a target protein.[1] These advantageous properties have led to the incorporation of the THP motif into a wide range of clinically approved drugs and investigational new drug candidates.
Synthesis and Purification
A robust and scalable synthetic route is paramount for producing high-purity material suitable for crystallization and biological evaluation. A plausible and efficient synthesis of (4-((benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol can be envisioned starting from commercially available starting materials. The following protocol outlines a logical synthetic pathway.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for (4-((benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol.
Step-by-Step Synthetic Protocol
Reduction of Diethyl 5-oxotetrahydro-2H-pyran-2,2-dicarboxylate: To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of diethyl 5-oxotetrahydro-2H-pyran-2,2-dicarboxylate in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is carefully quenched with water and aqueous NaOH. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude diol, (4-hydroxytetrahydro-2H-pyran-4-yl)methanol.
Selective Protection of the Primary Alcohol: The crude diol is dissolved in dichloromethane (DCM), and triethylamine (Et₃N) is added. The solution is cooled to 0 °C, and trityl chloride (TrCl) is added portionwise. The reaction is stirred at room temperature until the starting material is consumed. The reaction is quenched with methanol, and the solvent is removed in vacuo. The residue is purified by column chromatography to afford 4-((trityloxymethyl)tetrahydro-2H-pyran-4-yl)methanol.
Benzylation of the Tertiary Alcohol: To a solution of the trityl-protected intermediate in anhydrous THF at 0 °C, sodium hydride (NaH) is added portionwise. The mixture is stirred for 30 minutes, and then benzyl bromide (BnBr) is added dropwise. The reaction is stirred at room temperature overnight. The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product, 4-((benzyloxy)methyl)-4-((trityloxy)methyl)tetrahydro-2H-pyran, is carried forward to the next step.
Deprotection of the Trityl Group: The crude product from the previous step is dissolved in a mixture of methanol and DCM. p-Toluenesulfonic acid (p-TsOH) is added, and the reaction is stirred at room temperature. Upon completion, the reaction is neutralized with saturated aqueous NaHCO₃, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are dried and concentrated. The final product, (4-((benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol, is purified by column chromatography.
Crystallization Strategies for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is often the most challenging step in structure determination.[3] A systematic approach to screening various crystallization conditions is crucial for success.
General Principles of Crystallization
Crystallization from solution is achieved by slowly increasing the supersaturation of the compound until nucleation and crystal growth occur.[1] This can be accomplished through several techniques.
Recommended Crystallization Techniques
Technique
Description
Solvents to Screen
Slow Evaporation
The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration.[4]
A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound.[1]
A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[4]
Bottom Layer: Dichloromethane, Chloroform; Top Layer: Hexanes, Pentane, Ethanol
Experimental Protocol for Crystallization Screening
Solubility Testing: Begin by assessing the solubility of the purified compound in a range of solvents to identify suitable candidates for crystallization.
Small-Scale Screening: Using 1-2 mg of the compound per trial, set up crystallization experiments in small vials using the techniques described in the table above.
Incubation: Store the vials in a vibration-free environment at a constant temperature (e.g., room temperature or 4 °C).
Monitoring: Regularly inspect the vials under a microscope for the formation of single crystals.
Optimization: Once initial crystals are obtained, optimize the conditions (e.g., solvent ratios, temperature, concentration) to improve crystal size and quality.
Analytical Characterization
Prior to crystallization attempts and for final confirmation of the structure, a thorough analytical characterization is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[5] For (4-((benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol, the following signals would be expected in the ¹H and ¹³C NMR spectra.
Hypothetical NMR Data:
¹H NMR (400 MHz, CDCl₃)
¹³C NMR (100 MHz, CDCl₃)
δ 7.35-7.25 (m, 5H, Ar-H)
δ 138.5 (Ar-C)
δ 4.55 (s, 2H, -OCH₂Ph)
δ 128.4 (Ar-CH)
δ 3.80-3.70 (m, 4H, pyran -CH₂O-)
δ 127.7 (Ar-CH)
δ 3.60 (s, 2H, -CH₂OH)
δ 73.5 (-OCH₂Ph)
δ 3.50 (s, 2H, -CH₂OBn)
δ 70.0 (pyran -C(CH₂OH)(CH₂OBn)-)
δ 1.65-1.55 (m, 4H, pyran -CH₂-)
δ 68.0 (-CH₂OH)
δ 1.90 (br s, 1H, -OH)
δ 65.0 (pyran -CH₂O-)
δ 35.0 (pyran -CH₂-)
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule.
In the absence of experimental crystal data, computational methods can provide valuable predictions of the three-dimensional structure and conformational preferences of the molecule. Crystal Structure Prediction (CSP) is a field that aims to predict the crystal packing of a molecule from its chemical diagram alone.[6][7]
Computational Workflow for Structure Prediction
Caption: A typical workflow for Crystal Structure Prediction (CSP).
This process involves generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies.[8] The most stable predicted structures can provide insights into potential intermolecular interactions, such as hydrogen bonding and π-stacking, that would be present in the solid state.
Structure-Activity Relationships (SAR)
Understanding the relationship between the structure of a molecule and its biological activity is fundamental to drug design.[9][10] For (4-((benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol, several structural features are ripe for exploration in an SAR campaign.
The Tetrahydropyran Ring: As a central scaffold, its conformation and the orientation of its substituents will be critical. Modifications to the ring, such as introducing additional substituents or altering the ring size, could modulate activity.
The Benzyloxy Group: The aromatic ring provides a site for potential π-π or hydrophobic interactions. The flexibility of the benzyl ether linkage allows this group to adopt various orientations. Exploring different substituents on the phenyl ring (both electron-donating and electron-withdrawing) could fine-tune electronic and steric properties.
The Methanol Moiety: The primary alcohol is a potential hydrogen bond donor and acceptor. It also serves as a handle for further chemical modification, such as esterification or etherification, to probe the steric and electronic requirements of the binding pocket.
Conclusion
While the crystal structure of (4-((benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol remains to be determined experimentally, this guide provides a comprehensive framework for its structural elucidation. By following a logical progression of synthesis, crystallization, characterization, and computational modeling, researchers can gain a deep understanding of the three-dimensional architecture of this and related tetrahydropyran derivatives. The insights gained from such studies are invaluable for guiding the design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.
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Zhang, Y., et al. (2025). Prediction of small molecule crystal structures. ResearchGate. [Link]
Jones, A. C., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845–1863. [Link]
Jones, A. C., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5), 441–448. [Link]
Schrödinger. (2024). Crystal structure prediction workflow for small molecule drug formulation. [Link]
Park, S., & Lee, S. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(9), 299. [Link]
Al-Warhi, T., et al. (2023). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 28(21), 7384. [Link]
Organic Chemistry Portal. Synthesis of tetrahydropyrans. [Link]
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Introduction: The Tetrahydropyran Ring as a Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Substituted Tetrahydropyran Derivatives The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a cornerstone of modern...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Biological Activity of Substituted Tetrahydropyran Derivatives
The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of biologically active natural products, from marine macrolides to potent antiviral agents, underscores its significance as a "privileged scaffold".[1][2] This structural motif is not merely a passive linker; its inherent stereochemistry and ability to engage in hydrogen bonding significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The THP scaffold often imparts improved aqueous solubility and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, tackling common challenges in drug development.[1]
This guide provides a comprehensive exploration of the diverse biological activities exhibited by substituted tetrahydropyran derivatives. We will delve into the molecular mechanisms underpinning their therapeutic potential in key areas such as oncology, virology, inflammation, and neurology. Furthermore, this document furnishes detailed experimental protocols and discusses critical structure-activity relationships (SAR) to provide a holistic and actionable resource for researchers in the field.
Part 1: Anticancer Activity of Tetrahydropyran Derivatives
The development of novel antitumor agents is a primary focus in medicinal chemistry, and tetrahydropyran derivatives have emerged as a highly promising class of compounds.[3] Their anticancer effects are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of critical cellular machinery required for tumor growth and proliferation.
Mechanisms of Antineoplastic Action
Substituted tetrahydropyrans exert their anticancer effects through various mechanisms, often dictated by the nature and position of their substituents. Key mechanisms include:
Disruption of Microtubule Dynamics: Certain THP derivatives function as microtubule-destabilizing agents. By binding to tubulin, they prevent its polymerization into microtubules, which are essential for forming the mitotic spindle during cell division. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently triggers apoptosis.[4]
Inhibition of Topoisomerases: Topoisomerases are crucial enzymes that manage DNA topology during replication and transcription. Some THP-containing compounds can intercalate with DNA or bind to topoisomerase enzymes, inhibiting their function.[4][5] This leads to DNA damage and the initiation of programmed cell death.
Kinase Inhibition: Many signaling pathways that drive cell proliferation are regulated by protein kinases. THP derivatives have been designed to act as inhibitors of key kinases, such as Epidermal Growth Factor Receptor (EGFR), interrupting downstream signaling cascades that promote cancer cell growth and survival.[4][6]
Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) is another mechanism by which some THP derivatives, particularly those fused with quinone structures, induce cytotoxicity in cancer cells, leading to significant DNA damage.[4]
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of a THP derivative and its cytotoxic potency is a critical area of study for optimizing lead compounds.[7][8][9]
Influence of Lipophilicity: The addition of lipophilic groups, such as naphthyl rings, to the THP scaffold can enhance biological activity.[10] This is often attributed to improved cell membrane permeability, allowing the compound to reach its intracellular target more effectively.
Role of Aromatic and Heterocyclic Substituents: The incorporation of aromatic heterocycles like furan or pyrazoline can significantly enhance antiproliferative properties.[4] These groups can engage in specific hydrogen bonding or π-stacking interactions within the target protein's binding site.[11]
Impact of Electron-Donating and Withdrawing Groups: The electronic properties of substituents on the THP backbone play a vital role. Electron-withdrawing groups, for instance, can modulate the reactivity of the compound, which can be crucial for its mechanism of action.[3][12]
Caption: Logical relationships in anticancer SAR for THP derivatives.
Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative THP derivatives against various cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
This protocol describes a standard method for assessing the cytotoxicity of THP derivatives against cancer cell lines.[6][13]
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable, metabolically active cells can cleave the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.
Methodology:
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 3,000–4,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test THP derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Part 2: Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases, making the development of novel anti-inflammatory agents a critical therapeutic goal.[14] Tetrahydropyran derivatives have demonstrated significant potential in this area, primarily through their ability to modulate key inflammatory signaling pathways.[15]
Mechanism of Action: Targeting the NF-κB Pathway
A central mechanism for the anti-inflammatory effects of many THP derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[14][17]
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[17][18] Certain THP derivatives can intervene at various points in this cascade, preventing NF-κB activation and subsequent inflammation.[18]
Caption: THP derivatives can inhibit the NF-κB pathway.
This protocol measures the ability of THP derivatives to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophage cells.
Causality: In response to inflammatory stimuli like LPS, macrophages upregulate the enzyme inducible nitric oxide synthase (iNOS), leading to a surge in NO production. The Griess assay quantifies nitrite (a stable breakdown product of NO) in the cell culture supernatant, providing an indirect measure of iNOS activity and the anti-inflammatory potential of the test compound.
Methodology:
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
Compound Pre-treatment: Treat the cells with various concentrations of the THP derivatives for 1 hour before inflammatory stimulation.
Inflammation Induction: Stimulate the cells by adding LPS (1 µg/mL) to each well (except for the negative control wells).
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
Griess Reagent Assay:
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
Data Acquisition: Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite must be prepared to calculate the nitrite concentration in the samples.
Analysis: Determine the percentage of NO production inhibition compared to the LPS-only treated cells. A parallel cytotoxicity assay (e.g., MTT) should be run to ensure that the observed reduction in NO is not due to cell death.
Part 3: Antiviral Activity
The THP scaffold is a key component in several clinically important antiviral drugs, highlighting its utility in combating viral infections.[2][11] Derivatives have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[19][20]
Mechanisms of Antiviral Action
HIV Protease Inhibition: The THP ring can serve as a P2 ligand, fitting into the hydrophobic pocket of the HIV protease enzyme.[11] By blocking this critical enzyme, THP derivatives can prevent the maturation of viral particles, rendering them non-infectious. The oxygen atom within the THP ring is often crucial for establishing hydrogen bonds within the enzyme's active site.[11]
HIV Reverse Transcriptase Inhibition: Some THP-containing nucleoside analogs act as inhibitors of HIV reverse transcriptase, a key enzyme responsible for converting the viral RNA genome into DNA.[21][22]
Inhibition of Viral Entry: Certain complex THP derivatives, such as those based on a calixarene scaffold, have been shown to inhibit the entry of both HIV and HCV into host cells.[19] These molecules are thought to bind to viral envelope glycoproteins, preventing the virus from attaching to and fusing with the host cell membrane.[19][20]
Neurodegenerative diseases like Alzheimer's are characterized by progressive neuronal loss, often linked to oxidative stress and neuroinflammation.[24] Tetrahydropyran derivatives are being investigated for their potential to protect neurons from such damage.
Mechanisms of Neuroprotection
Antioxidant Activity and ROS Scavenging: A primary mechanism of neuroprotection is the direct scavenging of reactive oxygen species (ROS).[25] Excessive ROS can damage cellular components like lipids, proteins, and DNA, leading to neuronal death. Compounds like Tetrahydrocurcumin (a metabolite of curcumin containing THP-like rings) are potent antioxidants that inhibit the accumulation of intracellular ROS.[25][26][27]
Modulation of Signaling Pathways: THP derivatives can modulate pro-survival signaling pathways. For example, Tetrahydropiperine has been shown to activate the PI3K/Akt/mTOR pathway, which inhibits autophagy-related cell death in models of ischemic stroke.[28]
Inhibition of MAPK Activation: The mitogen-activated protein kinase (MAPK) signaling pathways are often activated by cellular stress and can lead to apoptosis. THP-containing compounds can block the phosphorylation and activation of key MAPKs (like JNK, ERK, and p38), thereby preventing downstream apoptotic events.[25][26][27]
Caption: Screening workflow for identifying neuroprotective THP derivatives.
This protocol provides a rapid and straightforward method to screen THP derivatives for their intrinsic antioxidant potential.
Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor. DPPH is a stable free radical with a deep violet color. When it is reduced by an antioxidant, its color fades to pale yellow. The degree of discoloration is proportional to the scavenging activity of the compound.
Methodology:
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test THP derivatives and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Data Acquisition: Measure the absorbance at 517 nm.
Analysis: Calculate the percentage of DPPH scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample. The IC₅₀ value (concentration required to scavenge 50% of the DPPH radicals) can then be determined.
Conclusion and Future Outlook
The tetrahydropyran scaffold is undeniably a versatile and valuable framework in the pursuit of novel therapeutics. The diverse biological activities of its substituted derivatives—spanning anticancer, anti-inflammatory, antiviral, and neuroprotective effects—confirm its status as a privileged structure in drug discovery. The insights gained from structure-activity relationship studies continue to guide the rational design of more potent and selective agents.[9][29]
Future research will likely focus on the development of THP derivatives with multitargeted activities, a promising strategy for complex diseases like cancer and neurodegeneration.[24] Furthermore, enhancing the drug-like properties of these compounds, such as improving bioavailability and reducing off-target toxicity, remains a key challenge. As synthetic methodologies become more advanced, the exploration of novel and complex THP-based chemical space will undoubtedly unveil new lead compounds with the potential to become next-generation therapies.
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The Unseen Architecture: A Technical Guide to the Stereochemistry of 4,4-Disubstituted Tetrahydropyran Rings
For Researchers, Scientists, and Drug Development Professionals Introduction: The Tetrahydropyran Ring - A Privileged Scaffold in Modern Drug Discovery The tetrahydropyran (THP) ring, a six-membered saturated heterocycle...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Tetrahydropyran Ring - A Privileged Scaffold in Modern Drug Discovery
The tetrahydropyran (THP) ring, a six-membered saturated heterocycle containing an oxygen atom, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of natural products and clinically approved drugs underscores its significance as a "privileged scaffold".[1] Unlike its carbocyclic counterpart, cyclohexane, the endocyclic oxygen atom in the THP ring introduces a unique set of stereoelectronic effects that profoundly influence its three-dimensional structure and, consequently, its biological activity.[2][3] The THP moiety can serve as a conformationally constrained ether, reducing the entropic penalty upon binding to a biological target. Furthermore, the ring oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with protein targets.[2] In drug design, the replacement of a cyclohexyl group with a THP ring can also modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for optimizing pharmacokinetic profiles.[2]
This guide provides an in-depth exploration of the stereochemistry of a specific, yet increasingly important, class of these heterocycles: the 4,4-disubstituted tetrahydropyrans. By understanding the intricate interplay of steric and stereoelectronic forces that govern the conformation of these molecules, researchers can make more informed decisions in the design and synthesis of novel therapeutics.
I. Conformational Landscape of the Tetrahydropyran Ring
Similar to cyclohexane, the tetrahydropyran ring predominantly adopts a chair conformation to minimize torsional and angle strain.[4] However, the presence of the endocyclic oxygen atom introduces several key differences. The C-O bond lengths are shorter than C-C bonds, and the C-O-C bond angle is smaller than the C-C-C angle, leading to a slightly puckered and distorted chair conformation compared to cyclohexane.
The chair conformation of a 4,4-disubstituted tetrahydropyran can exist in two interconverting chair forms. The substituents at the C4 position can occupy either axial or equatorial positions. The relative stability of these two conformers is determined by a delicate balance of steric and stereoelectronic interactions.
II. The Dominance of Stereoelectronic Effects in 4,4-Disubstituted Systems
While steric hindrance is a major determinant of conformational preference, stereoelectronic effects, which arise from the spatial arrangement of orbitals, play a crucial and often counterintuitive role in the stereochemistry of tetrahydropyrans.[3]
The Anomeric Effect: A Guiding Principle
The anomeric effect is a well-established stereoelectronic phenomenon in which a heteroatomic substituent at the anomeric carbon (C2) of a pyranose ring preferentially adopts an axial orientation, despite the potential for greater steric hindrance.[3] This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic oxygen and the antibonding σ* orbital of the C-X bond (where X is the substituent). For this interaction to be maximal, the orbitals must be anti-periplanar, a condition that is met when the substituent is in the axial position.
While the classical anomeric effect describes substitution at the C2 position, the underlying principles of orbital overlap influence the entire ring system. In 4,4-disubstituted tetrahydropyrans, the substituents are not directly adjacent to the ring oxygen. However, the electronic nature of these substituents can still influence the conformation of the ring and the electron distribution around the oxygen atom through long-range inductive and field effects.
The conformational preference in 4,4-disubstituted tetrahydropyrans is primarily dictated by the A-values of the substituents, which quantify the energetic preference of a substituent for the equatorial position on a cyclohexane ring. In the absence of strong intramolecular interactions, the bulkier substituent will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.
Substituent
A-value (kcal/mol)
-F
0.24
-Cl
0.4
-Br
0.2-0.7
-I
0.4
-OH
0.6 (0.9 in H-bonding solvents)
-OCH3
0.7
-CH3
1.8
-C(CH3)3
> 4.5
-CN
0.2
-COOH
1.2
Note: A-values are a useful starting point for predicting conformational preferences, but other stereoelectronic factors can lead to deviations from these predictions.
Beyond the Anomeric Effect: Other Stereoelectronic Considerations
In addition to the anomeric effect, other stereoelectronic interactions can influence the conformation of 4,4-disubstituted tetrahydropyrans. These include:
Dipole-Dipole Interactions: The relative orientation of bond dipoles can significantly impact conformational stability. Conformations that minimize the net dipole moment are generally favored.
Gauche Interactions: The interaction between adjacent substituents can be either stabilizing or destabilizing depending on their nature.
Intramolecular Hydrogen Bonding: If one of the substituents at the 4-position is a hydrogen bond donor (e.g., -OH, -NH2) and the other is an acceptor, an intramolecular hydrogen bond can lock the conformation.
III. Synthetic Strategies for Accessing 4,4-Disubstituted Tetrahydropyrans
The stereocontrolled synthesis of 4,4-disubstituted tetrahydropyrans is a significant challenge in organic synthesis. Several methods have been developed to construct the tetrahydropyran ring with control over the stereochemistry at the C4 position.
Prins Cyclization
The Prins cyclization is a powerful and versatile method for the synthesis of substituted tetrahydropyrans.[5] It involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. The stereochemical outcome of the reaction is influenced by the geometry of the starting materials and the reaction conditions. For the synthesis of 4,4-disubstituted tetrahydropyrans, a ketone can be used as the carbonyl component.
Caption: Generalized Prins cyclization for the synthesis of 4,4-disubstituted tetrahydropyrans.
Intramolecular Oxa-Michael Addition
The intramolecular oxa-Michael addition of an alcohol to an α,β-unsaturated ketone or ester is another effective strategy for the synthesis of tetrahydropyran rings.[1] The stereoselectivity of this reaction is often high, and the resulting products can be further functionalized.
Caption: Intramolecular oxa-Michael addition for tetrahydropyran synthesis.
Other Synthetic Approaches
Other methods for the synthesis of substituted tetrahydropyrans that can be adapted for 4,4-disubstituted systems include:
Hetero-Diels-Alder reactions: A powerful tool for the construction of dihydropyran rings, which can then be reduced to the corresponding tetrahydropyrans.[1]
Ring-closing metathesis: An increasingly popular method for the formation of cyclic ethers.[1]
Reductive etherification: The cyclization of a δ-hydroxy ketone can provide access to substituted tetrahydropyrans.[6]
IV. Experimental Protocols for Stereochemical Elucidation
The determination of the precise three-dimensional structure of 4,4-disubstituted tetrahydropyrans is crucial for understanding their properties and biological activity. A combination of spectroscopic and crystallographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the stereochemical analysis of cyclic molecules. Key NMR parameters for elucidating the conformation of 4,4-disubstituted tetrahydropyrans include:
1H NMR Chemical Shifts: The chemical shifts of axial and equatorial protons are often different. Axial protons are typically shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts.
1H-1H Coupling Constants (J-values): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are observed for axial-axial couplings, while smaller coupling constants (typically 2-5 Hz) are seen for axial-equatorial and equatorial-equatorial couplings.
Nuclear Overhauser Effect (NOE): NOE experiments provide information about the through-space proximity of protons. Strong NOE correlations between protons in a 1,3-diaxial relationship can confirm a chair conformation and the relative stereochemistry of substituents.
A Representative Experimental Protocol for NMR Analysis:
Sample Preparation: Dissolve 5-10 mg of the purified 4,4-disubstituted tetrahydropyran in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.
Data Acquisition: Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (≥400 MHz). This should include:
Assign all proton and carbon signals using the 2D correlation spectra.
Measure the coupling constants for all relevant proton signals.
Analyze the NOESY/ROESY spectrum to identify through-space correlations.
Integrate the data to propose the most stable conformation and the relative stereochemistry of the molecule.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure of a molecule, including bond lengths, bond angles, and torsional angles.[7] This technique is the gold standard for stereochemical assignment, provided that a suitable single crystal can be obtained.[8]
A Generalized Workflow for X-ray Crystallography:
Caption: A simplified workflow for single-crystal X-ray diffraction analysis.
V. The Role of 4,4-Disubstituted Tetrahydropyrans in Drug Design
The incorporation of a 4,4-disubstituted tetrahydropyran ring into a drug candidate can offer several advantages:
Improved Metabolic Stability: Geminal disubstitution at the C4 position can block potential sites of metabolism, thereby increasing the half-life of a drug.
Fine-tuning of Physicochemical Properties: The nature of the substituents at the C4 position can be varied to modulate lipophilicity, polarity, and pKa, which can in turn affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[2]
Enhanced Target Binding: The rigid conformational preference of the 4,4-disubstituted THP ring can pre-organize the substituents in a favorable orientation for binding to a biological target, leading to increased potency and selectivity.
The principles of stereochemistry outlined in this guide are therefore of paramount importance for the rational design of new and improved therapeutics based on this versatile scaffold.
Conclusion
The stereochemistry of 4,4-disubstituted tetrahydropyran rings is a complex interplay of steric and stereoelectronic effects. A thorough understanding of these principles is essential for researchers in the fields of organic synthesis and medicinal chemistry. By leveraging this knowledge, it is possible to design and synthesize novel molecules with precisely controlled three-dimensional structures and optimized biological activities. The continued exploration of the subtle yet powerful forces that govern the conformation of these privileged scaffolds will undoubtedly lead to the development of the next generation of innovative medicines.
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Use of (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol in spirocycle synthesis
An Application Scientist’s Guide to Spirocycle Synthesis Using (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol Executive Summary & Mechanistic Rationale In modern drug discovery, the optimization of physicochemic...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Scientist’s Guide to Spirocycle Synthesis Using (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol
Executive Summary & Mechanistic Rationale
In modern drug discovery, the optimization of physicochemical properties—such as aqueous solubility, lipophilicity (LogP), and metabolic stability—is paramount. Planar heterocycles like morpholine and piperazine are ubiquitous in medicinal chemistry but frequently suffer from oxidative metabolism by cytochrome P450 enzymes at the carbon atoms adjacent to their heteroatoms[1].
To circumvent these liabilities, medicinal chemists increasingly employ spirocyclic oxetanes and azetidines as three-dimensional bioisosteres[2]. The compound (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol (CAS: 59902-27-1) serves as a premier, orthogonally protected building block for synthesizing these complex spirocycles.
The Causality of the Design:
The tetrahydropyran (THP) core of this building block is substituted at the C4 position with both a free hydroxymethyl group and a benzyl-protected hydroxymethyl group. This desymmetrization is the critical feature of the molecule. If one were to use an unprotected 4,4-bis(hydroxymethyl)tetrahydropyran, subsequent functionalization would result in statistical mixtures of mono- and bis-activated products. The benzyl ether provides orthogonal protection, allowing chemists to selectively activate the free alcohol, introduce new functionality (such as an amine), and subsequently deprotect and cyclize the second arm with absolute regiocontrol[3].
Physicochemical Impact: The "Homospiro-Morpholine" Concept
Replacing a morpholine ring with a spirocyclic oxetane (e.g., a 2,6-dioxaspiro[3.5]nonane derivative) introduces conformational rigidity and alters the spatial arrangement of polar surface domains[1]. The oxetane oxygen acts as a strong hydrogen bond acceptor, while the spirocyclic framework projects functional groups into novel three-dimensional vectors, often improving target affinity[4].
Table 1: Comparative Physicochemical Profiling of Morpholine vs. Spirocyclic Oxetane Bioisosteres
Property / Parameter
Morpholine Scaffold
Spirocyclic Oxetane (2,6-Dioxaspiro[3.5]nonane)
Mechanistic Advantage of Spirocycle
Three-Dimensionality
Low (Planar/Chair)
High (Orthogonal rings)
Enhanced exit vectors for receptor binding; escape from "flatland".
Metabolic Stability
Moderate (Prone to α-oxidation)
High
Lack of easily abstractable α-protons prevents rapid CYP450 degradation.
Aqueous Solubility
High
Very High
Increased polarity and reduced crystal lattice energy improve solubility[1].
Lipophilicity (LogP)
Baseline
Lowered (ΔLogP ≈ -0.4)
The high dipole moment of the oxetane ring reduces overall lipophilicity[4].
Application 1: Synthesis of 2,6-Dioxaspiro[3.5]nonane (Spiro-Oxetanes)
The synthesis of spiro-oxetanes from this building block relies on an intramolecular Williamson etherification. The 4-exo-tet cyclization is kinetically favored but requires a strong base and a good leaving group to overcome the strain energy (~106 kJ/mol) of the resulting four-membered oxetane ring[4].
Workflow for the synthesis of 2,6-dioxaspiro[3.5]nonane via intramolecular etherification.
Note: This protocol is designed to be self-validating. The use of low temperatures during tosylation is critical to prevent the formation of the bis-tosylate byproduct.
Step 1: Debenzylation to the 1,3-Diol
Dissolve (4-((benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol (10.0 mmol) in methanol (50 mL).
Purge the flask with nitrogen, then carefully add 10% Pd/C (10 wt%, 1.0 g).
Evacuate the flask and backfill with hydrogen gas (balloon pressure). Stir vigorously at room temperature for 12 hours.
Validation: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (UV active) should disappear, replaced by a highly polar, UV-inactive spot (stain with KMnO4).
Filter the mixture through a pad of Celite, washing with methanol. Concentrate in vacuo to yield 4,4-bis(hydroxymethyl)tetrahydro-2H-pyran as a viscous oil.
Step 2: Regioselective Mono-Tosylation
Dissolve the crude diol (10.0 mmol) in anhydrous dichloromethane (DCM, 40 mL) and cool to 0 °C under nitrogen.
Add triethylamine (Et3N, 15.0 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.5 mmol).
Dissolve p-toluenesulfonyl chloride (TsCl, 10.5 mmol) in DCM (10 mL) and add dropwise over 30 minutes via an addition funnel. Causality: Slow addition at 0 °C ensures kinetic control, maximizing mono-tosylation over bis-tosylation.
Stir at 0 °C for 4 hours. Quench with saturated aqueous NH4Cl (30 mL) to halt the reaction and prevent over-alkalization.
Extract with DCM, dry over Na2SO4, and purify via flash chromatography to isolate the mono-tosylate.
Step 3: Base-Mediated Oxetane Formation
Dissolve the mono-tosylate (5.0 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) and cool to 0 °C.
Add sodium hydride (NaH, 60% dispersion in mineral oil, 7.5 mmol) in portions.
Allow the reaction to warm to room temperature and stir for 6 hours. Causality: The alkoxide generated by NaH undergoes a 4-exo-tet nucleophilic substitution, displacing the tosylate to form the strained oxetane ring.
Quench carefully with ice water, extract with ethyl acetate, and concentrate. Purify via silica gel chromatography to yield the 2,6-dioxaspiro[3.5]nonane core[5].
Application 2: Synthesis of Nitrogen-Containing Spirocycles
To synthesize spiro-azetidines or spiro-piperidines, the free alcohol of the starting material is first oxidized to an aldehyde, enabling the introduction of a nitrogen atom via reductive amination.
Synthetic route for nitrogen-containing spirocycles from the monoprotected THP building block.
Experimental Protocol: Spiro-Azetidine Synthesis
Oxidation: Dissolve the starting material (5.0 mmol) in DCM (25 mL) at 0 °C. Add Dess-Martin Periodinane (DMP, 6.0 mmol). Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO3 and Na2S2O3. Extract and concentrate to yield the crude aldehyde.
Reductive Amination: Dissolve the aldehyde in 1,2-dichloroethane (DCE, 20 mL). Add the desired primary amine (R-NH2, 5.5 mmol) and acetic acid (5.0 mmol). Stir for 1 hour, then add sodium triacetoxyborohydride (NaBH(OAc)3, 7.5 mmol). Stir overnight. Quench with 1N NaOH, extract with DCM, and purify to yield the secondary amine.
Deprotection & Cyclization: Subject the amine to hydrogenolysis (H2, Pd/C in MeOH) to remove the benzyl group. Dissolve the resulting amino-alcohol in DCM at 0 °C, add Et3N (2.5 eq), and dropwise add methanesulfonyl chloride (MsCl, 1.1 eq). The intermediate mesylate will often spontaneously cyclize in situ upon warming to room temperature (driven by the proximity effect of the secondary amine) to form the spiro-azetidine (e.g., 2-oxa-6-azaspiro[3.5]nonane derivative)[6].
References
SciSpace. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." SciSpace. Available at:[Link]
Burkhard, J. A., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." ACS Medicinal Chemistry Letters. Available at:[Link]
National Institutes of Health. "Applications of oxetanes in drug discovery and medicinal chemistry." PMC. Available at:[Link]
Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, ACS Publications. Available at:[Link]
Google Patents. "WO2015103583A1 - Monobactams and methods of their synthesis and use.
Carreira, E. M., et al. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, ACS Publications. Available at:[Link]
The Strategic Application of (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
The relentless pursuit of novel therapeutic agents with optimized pharmacological profiles has led medicinal chemists to explore and exploit privileged scaffolds that offer a desirable combination of structural rigidity,...
Author: BenchChem Technical Support Team. Date: April 2026
The relentless pursuit of novel therapeutic agents with optimized pharmacological profiles has led medicinal chemists to explore and exploit privileged scaffolds that offer a desirable combination of structural rigidity, synthetic tractability, and favorable physicochemical properties. Among these, the tetrahydropyran (THP) motif has emerged as a cornerstone in contemporary drug design. This guide delves into the specific applications of a particularly valuable, bifunctional building block, (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol (1) , providing in-depth insights and actionable protocols for its strategic deployment in medicinal chemistry programs.
The THP ring is often employed as a bioisosteric replacement for a cyclohexane ring, a strategic substitution that can significantly reduce lipophilicity and enhance a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical for clinical success.[1][2] The inherent oxygen atom of the THP scaffold can also serve as a hydrogen bond acceptor, potentially forging additional interactions with biological targets.[2] The subject of this guide, (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol, offers a unique 4,4-disubstituted pattern, presenting two distinct functional handles for synthetic elaboration and the introduction of molecular diversity.
I. Synthesis of the Core Scaffold: (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol
Protocol 1: Synthesis of (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol (1)
This multi-step synthesis begins with the commercially available diethyl 5,5-bis(hydroxymethyl)tetrahydro-2H-pyran-4,4-dicarboxylate.
Step 1: Double Benzylation of Diethyl 5,5-bis(hydroxymethyl)tetrahydro-2H-pyran-4,4-dicarboxylate
Rationale: The initial step involves the protection of the two primary hydroxyl groups as benzyl ethers. The benzyl group is a common protecting group for alcohols due to its stability under a wide range of reaction conditions and its facile removal via hydrogenolysis.
Procedure:
To a stirred solution of diethyl 5,5-bis(hydroxymethyl)tetrahydro-2H-pyran-4,4-dicarboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 vol) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
Stir the resulting suspension at 0 °C for 30 minutes.
Add benzyl bromide (BnBr, 2.2 eq) dropwise, maintaining the temperature below 10 °C.
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate (3 x 10 vol).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the dibenzylated intermediate.
Step 2: Reduction of the Diethyl Ester to the Diol
Rationale: The two ester functionalities are reduced to the corresponding primary alcohols using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This step unmasks the two hydroxyl groups that will be present in the final product.
Procedure:
To a stirred suspension of LiAlH₄ (3.0 eq) in anhydrous tetrahydrofuran (THF, 20 vol) at 0 °C under a nitrogen atmosphere, add a solution of the dibenzylated diester from Step 1 (1.0 eq) in anhydrous THF (5 vol) dropwise.
After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
Monitor the reaction by TLC.
Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water.
Stir the resulting mixture vigorously for 1 hour, then filter through a pad of Celite®, washing the filter cake with THF.
Concentrate the filtrate under reduced pressure to yield the crude (4-((benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol (1). The product can be further purified by column chromatography if necessary.
Figure 1: Synthetic workflow for the preparation of the target building block.
II. Application in the Synthesis of Kinase Inhibitors: A Strategic Approach
The 4,4-disubstituted tetrahydropyran scaffold of compound 1 is particularly well-suited for the synthesis of complex molecules, including kinase inhibitors. Kinases are a critical class of enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The development of small molecule kinase inhibitors has, therefore, become a major focus of modern drug discovery.[4]
The two distinct hydroxyl groups of compound 1 allow for selective functionalization. The primary alcohol is generally more reactive, enabling its preferential modification while the benzyloxy-protected alcohol can be deprotected at a later stage to reveal a second reactive site. This differential reactivity is a key strategic advantage in multi-step syntheses.
Hypothetical Application: Synthesis of a Novel Janus Kinase (JAK) Inhibitor
The tetrahydropyran motif has been successfully incorporated into potent Janus kinase (JAK) inhibitors.[2] The following section outlines a hypothetical, yet plausible, synthetic route to a novel JAK inhibitor, leveraging the unique structural features of (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol.
Rationale for Scaffold Incorporation:
The tetrahydropyran core can occupy the solvent-exposed region of the ATP-binding pocket of JAK kinases. The gem-disubstitution at the 4-position allows for the precise positioning of two different substituents. One substituent can be designed to interact with the protein surface or extend into the solvent, while the other can be used to modulate the overall physicochemical properties of the molecule.
Protocol 2: Synthesis of a Hypothetical JAK Inhibitor (Target Molecule A)
Step 1: Mesylation of the Primary Alcohol
Rationale: The more reactive primary alcohol of compound 1 is selectively activated as a mesylate, a good leaving group, for a subsequent nucleophilic substitution reaction.
Procedure:
To a solution of (4-((benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol (1) (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, 10 vol) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
Monitor the reaction by TLC.
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.
Step 2: Nucleophilic Substitution with a Heterocyclic Amine
Rationale: The mesylate is displaced by a nitrogen nucleophile, in this case, a suitably substituted pyrazolopyrimidine core, a common scaffold in kinase inhibitors. This step introduces a key pharmacophore required for kinase binding.
Procedure:
To a solution of the heterocyclic amine (e.g., a 4-amino-pyrazolo[3,4-d]pyrimidine derivative, 1.0 eq) in anhydrous DMF (10 vol), add a base such as potassium carbonate (2.0 eq).
Add the crude mesylate from Step 1 (1.1 eq) to the suspension.
Heat the reaction mixture to 80 °C and stir for 12 hours.
Monitor the reaction by LC-MS.
After completion, cool the reaction to room temperature and pour it into water.
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by flash column chromatography.
Step 3: Deprotection of the Benzyl Ether
Rationale: The benzyl protecting group is removed by catalytic hydrogenation to reveal the second primary alcohol. This alcohol can then be further functionalized if desired, or it may itself contribute to the biological activity and solubility of the final compound.
Procedure:
Dissolve the product from Step 2 in a suitable solvent such as ethanol or methanol (20 vol).
Add a catalytic amount of palladium on carbon (10% Pd/C, 0.1 eq by weight).
Stir the mixture under a hydrogen atmosphere (balloon pressure or in a hydrogenation apparatus) at room temperature for 16 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.
Concentrate the filtrate under reduced pressure to yield the final product, Target Molecule A.
Figure 2: General synthetic strategy for incorporating the building block into a kinase inhibitor.
III. Structure-Activity Relationship (SAR) Insights
The 4,4-disubstituted tetrahydropyran scaffold provides a versatile platform for exploring structure-activity relationships. Modifications at the two side chains can significantly impact biological activity, selectivity, and pharmacokinetic properties.
Table 1: Hypothetical SAR Data for Derivatives of Target Molecule A
Compound
R1 (from primary alcohol)
R2 (from deprotected alcohol)
JAK1 IC₅₀ (nM)
JAK2 IC₅₀ (nM)
hERG IC₅₀ (µM)
Target Molecule A
-NH-Pyrazolopyrimidine
-OH
50
150
>10
Derivative A-1
-NH-Pyrazolopyrimidine
-OCH₃
75
200
>10
Derivative A-2
-NH-Pyrazolopyrimidine
-F
40
120
>10
Derivative A-3
-O-Pyrazolopyrimidine
-OH
200
500
>10
This data is hypothetical and for illustrative purposes only.
The data in Table 1 illustrates how modifications to the substituents on the tetrahydropyran ring can influence kinase inhibitory potency and selectivity. For instance, replacing the hydroxyl group with a fluorine atom (Derivative A-2) might enhance potency, potentially due to favorable interactions within the protein binding site. Conversely, changing the linker from an amine to an ether (Derivative A-3) could significantly reduce activity, highlighting the importance of the hydrogen-bonding capabilities of the amine linker.
Figure 3: Conceptual decision tree for SAR exploration.
IV. Conclusion
(4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol is a highly valuable and versatile building block for medicinal chemistry. Its 4,4-disubstituted tetrahydropyran core offers a unique combination of a privileged scaffold with two distinct functional handles for synthetic elaboration. The strategic incorporation of this moiety can lead to the development of novel therapeutic agents with improved pharmacological profiles. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their drug discovery endeavors, ultimately contributing to the advancement of new medicines.
V. References
BenchChem. (2025). The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry. BenchChem.
BenchChem. (2025). A Comparative Guide to (Tetrahydro-2H-pyran-4-yl)hydrazine Derivatives in Drug Discovery. BenchChem.
PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery. PharmaBlock.
Bocan, T. M., et al. (1998). The non-peptide neurokinin-1 receptor antagonist L-758,298 is a potent and orally active inhibitor of substance P-induced plasma extravasation in the guinea pig. Journal of Pharmacology and Experimental Therapeutics, 285(3), 1163-1169.
Gross, S., Rahal, R., Stransky, N., Lengauer, C., & Hoeflich, K. P. (2015). Targeting cancer with kinase inhibitors. Journal of Clinical Investigation, 125(5), 1780-1789.
Tan, B., Zhang, X., Quan, X., Zheng, G., Li, X., Zhao, L., & Li, W. L. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339.
Mohareb, R. M., Megally, N. A., & Al-drazkazali, W. N. (2020). Uses of cyclohexan-1,3-dione for the synthesis of thiazole, pyrazole, thiophene, isoxazole and pyran derivatives with antitumor activities. Letters in Drug Design & Discovery, 17(5), 595-607.
Yu, B., Yu, D. Q., & Liu, H. M. (2015). Spirooxindoles: Promising scaffolds for anticancer agents. European Journal of Medicinal Chemistry, 97, 673-698.
Ahmed, E. M., Khalil, N. A., Zaher, A. F., Alhamaky, S. M., & El-Zoghbib, M. S. (2021). Synthesis, molecular modeling and biological evaluation of new benzo[4][5]thieno[3,2-b]pyran derivatives as topoisomerase I-DNA binary complex poisons. Bioorganic Chemistry, 112, 104915.
Silaichev, A. I., et al. (2024). Bioactive molecules containing a trans-fused tetrahydropyran bicyclic motif. Tetrahedron Letters.
Gainsford, G. J., Clinch, K., Dixon, R., & Tiwari, A. (2012). tert-Butyl (2R,4aR,5aR,11aS,12R,12aR)-8-[bis(tert-butoxycarbonyl)amino]-12-hydroxy-2-methoxy-2,10-dioxo-4,4a,5a,6,9,10,11,11a,12,12a-decahydro-2H-1. Journal of Medicinal Chemistry, 56, 1730-1738.
GlycoSyn. (2022). 'Impossible' synthesis and drug manufacture to treat rare disease. GlycoSyn.
Mohareb, R. M., et al. (2023). Anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Bulletin of the Chemical Society of Ethiopia, 37(2), 424.
Wu, G., et al. (2022). Industrial-Scale Preparation of a Key Intermediate for the Manufacture of Therapeutic SGLT2 Inhibitors. Synthesis, 54(24), 5345-5352.
Desos, P., et al. (2008). Design, synthesis and evaluation of new 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as potential Src inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 636-646.
Sumitomo Chemical. (2011). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical.
Watanabe, H., et al. (2019). 4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent. Asian Journal of Organic Chemistry, 8(12), 2136-2149.
Japan Science and Technology Agency. (n.d.). LARGE-SCALE SYNTHESIS OF THE KEY INTERMEDIATES OF TETRAHYDROPYRAN DERIVATIVES UNDER FLOW CONDITIONS. J-GLOBAL.
Alomari, K., et al. (2022). Enantioselective “clip-cycle” synthesis of di-, tri- and spiro-substituted tetrahydropyrans. Organic & Biomolecular Chemistry, 20(4), 1181-1185.
Yeh, M. C. P., Lee, Y. C., & Young, T. C. (2006). A Facile Approach to the Synthesis of Allylic Spiro Ethers and Lactones. Synthesis, 2006(21), 3621-3624.
Reddy, B. V. S., et al. (2023). A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268.
Ghorai, M. K., et al. (2011). Diversity-Oriented Synthesis of a Library of Substituted Tetrahydropyrones Using Oxidative Carbon-Hydrogen Bond Activation and Click Chemistry. Molecules, 16(5), 3842-3861.
Kim, H., et al. (2017). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 15(8), 241.
FierceBiotech. (2011). Metabolon Awarded Patent in Metabolomics Methods for Drug Discovery. FierceBiotech.
Google Patents. (n.d.). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
Google Patents. (n.d.). US8217156B2 - Solid forms of (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl).
Google Patents. (n.d.). WO2021163344A1 - Novel prmt5 inhibitors.
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ResearchGate. (n.d.). Examples of bioactive 2,3,4,5-tetrahydropyridine derivatives and.... ResearchGate.
Zhang, T., et al. (2018). Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents. New Drug Approvals.
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Application Note: Protecting Group Strategies for the Hindered Hydroxyl Groups of (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol
Executive Summary & Structural Analysis (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol is a highly specialized, sp³-rich building block frequently utilized in the synthesis of complex active pharmaceutical ingre...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Analysis
(4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol is a highly specialized, sp³-rich building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, the molecule features a tetrahydropyran (THP) core with a quaternary C4 carbon that is gem-disubstituted with a benzyloxymethyl ether (-CH₂OBn) and a free hydroxymethyl group (-CH₂OH).
This specific architecture creates a neopentyl-like steric environment [1]. The immense steric bulk surrounding the primary alcohol significantly reduces its nucleophilicity. Consequently, standard protection protocols often fail or result in poor conversions, necessitating the use of hypernucleophilic catalysts and optimized reaction conditions to drive functionalization [2].
As an application scientist, it is critical to understand the causality behind reagent selection when dealing with sterically congested substrates.
The Role of DMAP (Causality in Catalyst Selection): To overcome the steric penalty of the C4-quaternary center, 4-dimethylaminopyridine (DMAP) is strictly required for both acylations and silylations. DMAP acts as a nucleophilic catalyst, attacking the electrophile (e.g., acetic anhydride or TBDPS-Cl) to form a highly reactive, positively charged N-acylpyridinium or N-silylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent reagent, providing the necessary thermodynamic driving force to react with the hindered primary alcohol [3].
Orthogonality & Strategic Planning: The existing benzyl (Bn) ether is robust against bases, mild acids, and fluoride sources, but is uniquely susceptible to hydrogenolysis (Pd/C, H₂). Therefore, selecting a protecting group for the free alcohol requires mapping the downstream deprotection sequence to ensure absolute orthogonality [4].
Experimental Protocols
The following self-validating protocols have been optimized for the functionalization of (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol.
Objective: Mask the free alcohol with a tert-butyldiphenylsilyl (TBDPS) group. TBDPS is strategically chosen over TBS because its enhanced steric bulk provides superior stability during potential downstream hydrogenolysis of the benzyl group[3].
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol (1.0 eq, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.
Activation: Add Imidazole (2.5 eq, 25 mmol) and DMAP (0.1 eq, 1 mmol). Stir for 5 minutes at room temperature (25 °C) to ensure complete dissolution.
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add TBDPS-Cl (1.2 eq, 12 mmol) dropwise via syringe to control the exothermic silylation.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Note: The neopentyl hindrance necessitates this extended reaction time for >95% conversion.
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with deionized water (5 × 20 mL) to thoroughly remove DMF, followed by a final brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure TBDPS-protected ether.
Strategy B: Acyl Protection (Acetylation)
Objective: Install an acetyl (Ac) group to modulate the molecule's lipophilicity. The Ac group can later be removed under mild basic conditions (e.g., K₂CO₃/MeOH), completely orthogonal to the benzyl ether.
Preparation: Dissolve the starting material (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) (0.3 M) under N₂.
Reagent Addition: Cool the solution to 0 °C and add Acetic Anhydride (Ac₂O) (1.5 eq, 15 mmol) dropwise.
Reaction: Stir at room temperature for 4–6 hours. Monitor progression via TLC (staining with phosphomolybdic acid is recommended as the product lacks strong UV chromophores aside from the benzyl group).
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer sequentially with 1M HCl (to remove pyridine/amine derivatives), brine, dry over MgSO₄, and concentrate.
Objective: Remove the benzyl protecting group to reveal the highly polar 4,4-bis(hydroxymethyl)tetrahydro-2H-pyran core.
Preparation: Dissolve the protected substrate (1.0 eq, 5 mmol) in HPLC-grade Methanol (0.1 M).
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w). Safety Note: Pd/C is highly pyrophoric; add the catalyst under a strict blanket of N₂.
Hydrogenation: Evacuate the flask under vacuum and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle three times.
Reaction: Stir vigorously at room temperature for 12 hours.
Workup: Filter the black suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess Methanol.
Concentration: Concentrate the filtrate under reduced pressure to afford the pure symmetrical diol.
Quantitative Data & Protecting Group Matrix
Strategy
Protecting Group
Reagents
Expected Yield
Deprotection Conditions
Orthogonality Profile
A
TBDPS Ether
TBDPS-Cl, Imidazole, DMAP
85–90%
TBAF or TBAF/AcOH
Stable to H₂, Pd/C (Permits orthogonal Benzyl removal)
B
Acetate Ester
Ac₂O, Et₃N, DMAP
90–95%
K₂CO₃, MeOH
Stable to H₂, Pd/C (Permits orthogonal Benzyl removal)
C
Free Diol
H₂, Pd/C, MeOH
>95%
N/A
Cleaves Benzyl; leaves TBDPS or Ac groups intact if applied sequentially
Strategic Workflow Visualization
Figure 1: Divergent protecting group strategies for (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol.
References
Royal Society of Chemistry (RSC). Rapid and efficient synthesis of α(1–2)mannobiosides (DMAP Catalysis in Hindered Systems). Organic & Biomolecular Chemistry, 2016. Available at:[Link]
American Chemical Society (ACS). Greene's Protective Groups in Organic Synthesis. Fourth Edition. Journal of Medicinal Chemistry, 2007. Available at:[Link]
Technical Support Center: Synthesis of (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol
Welcome to the technical support guide for the synthesis of (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions encoun...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the synthesis of (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this multi-step synthesis. Our guidance is grounded in established chemical principles to help you diagnose issues and significantly improve your reaction yields and product purity.
The most reliable and common synthetic route to the target molecule begins with the diester, diethyl tetrahydro-4H-pyran-4,4-dicarboxylate. This pathway involves a robust reduction to a key diol intermediate, followed by a selective monobenzylation, which is often the most challenging step. This guide is structured to address problems at each critical stage of this process.
Overall Synthetic Workflow
The synthesis is best approached in two primary stages: the reduction of the starting diester to the diol intermediate, followed by the selective monobenzylation to yield the final product.
Caption: Recommended two-stage synthetic pathway.
Part 1: Troubleshooting the Reduction of Diester to Diol
The initial step involves the reduction of diethyl tetrahydro-4H-pyran-4,4-dicarboxylate to (tetrahydro-2H-pyran-4,4-diyl)dimethanol using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).[1][2][3] While straightforward, this step can present challenges related to reaction completion and workup.
FAQ 1: My LiAlH₄ reduction is sluggish, incomplete, or gives a poor yield. What are the likely causes?
This is a common issue often traced back to the quality of reagents and reaction conditions. LiAlH₄ is a highly reactive and moisture-sensitive reagent.[2]
Troubleshooting Steps:
Verify Reagent Activity: LiAlH₄ is hygroscopic and decomposes upon contact with atmospheric moisture. Use a fresh bottle or a properly stored, sealed container. An older, grayish powder may have reduced activity compared to a pure white solid.[2]
Ensure Anhydrous Conditions: The reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon). All glassware should be oven- or flame-dried immediately before use. The solvent, typically Tetrahydrofuran (THF), must be anhydrous. Using a freshly distilled solvent over a drying agent like sodium-benzophenone is best practice.[2]
Check Stoichiometry: For the reduction of an ester, a stoichiometric excess of LiAlH₄ is required because two hydride ions are consumed per ester group. A common practice is to use 2.0-3.0 equivalents of LiAlH₄ relative to the diester to ensure the reaction goes to completion.[4]
Optimize Temperature and Time: While the reaction is often initiated at 0°C to control the initial exotherm, it may require warming to room temperature or even gentle reflux to proceed to completion.[5] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.
FAQ 2: The workup of my LiAlH₄ reaction results in a gelatinous, unfilterable precipitate of aluminum salts. How can I resolve this?
The formation of colloidal aluminum hydroxides is a frequent problem during the quenching of LiAlH₄ reactions.[1] This emulsion can trap the product, making extraction and filtration extremely difficult and leading to significant yield loss. The "Fieser workup" is a widely adopted and highly effective procedure to produce granular, easily filterable aluminum salts.[1][6][7]
Recommended Protocol: The Fieser Workup
This procedure relies on the careful, sequential addition of water and a base. For a reaction that used 'x' grams of LiAlH₄:
Cool the reaction mixture to 0°C in an ice bath.
Slowly and cautiously add 'x' mL of water dropwise. This step quenches the excess LiAlH₄ and is highly exothermic, producing hydrogen gas. Ensure adequate ventilation and proceed with caution.[7]
Add 'x' mL of a 15% aqueous sodium hydroxide (NaOH) solution dropwise.[7]
Remove the ice bath and stir the mixture vigorously at room temperature for 15-30 minutes.
The result should be a white, granular precipitate that can be easily removed by filtration through a pad of Celite or filter paper. Wash the solid thoroughly with your reaction solvent (e.g., THF or ethyl acetate) to recover any adsorbed product.
Problem
Probable Cause
Recommended Solution
Incomplete Reaction
Inactive LiAlH₄, moisture in solvent/glassware, insufficient reagent.
Use fresh LiAlH₄, ensure strictly anhydrous conditions, use 2-3 equivalents of LiAlH₄.
Difficult Workup
Formation of gelatinous aluminum salts.
Use the Fieser workup method for quenching the reaction.[5][7]
Low Product Recovery
Product is trapped in the aluminum salt precipitate.
After Fieser workup, wash the filtered solid multiple times with ethyl acetate or THF.
Part 2: Optimizing the Selective Monobenzylation of the Diol
This is the most critical and challenging step for achieving a high yield of the final product. The goal is to protect one of the two primary hydroxyl groups on the diol intermediate with a benzyl group, leaving the other free. The primary challenge is preventing the formation of the di-benzylated byproduct while ensuring complete consumption of the starting diol.
FAQ 3: My benzylation reaction produces a mixture of unreacted diol, the desired mono-benzylated product, and a di-benzylated byproduct. How can I improve the selectivity for the mono-product?
Achieving high selectivity in monobenzylation of a symmetric diol is non-trivial. Standard Williamson ether synthesis conditions (e.g., NaH, BnBr) often lead to a statistical mixture of products. However, a superior and highly recommended method involves the use of a dibutyltin oxide intermediate.[8]
Method 1: Standard Williamson Ether Synthesis (With Optimization)
Reagents: Sodium Hydride (NaH), Benzyl Bromide (BnBr) in THF or DMF.
Principle: NaH, a strong non-nucleophilic base, deprotonates the hydroxyl group to form an alkoxide, which then attacks the benzyl bromide in an Sₙ2 reaction.
Troubleshooting & Optimization:
Stoichiometry: Use a slight deficit of the reagents (e.g., 0.9 equivalents of NaH and 0.9 equivalents of BnBr) to minimize di-benzylation. This will inevitably leave some unreacted diol, which must be separated chromatographically.
Temperature Control: Adding the base and benzyl bromide at low temperatures (e.g., 0°C or -20°C) can sometimes improve selectivity by slowing down the rate of the second benzylation relative to the first.
Method 2 (Recommended): Dibutyltin Oxide-Mediated Benzylation
This is the gold standard for selective mono-alkylation of diols.[8][9] The method proceeds through a cyclic dibutylstannylene acetal intermediate, which activates one hydroxyl group over the other.[10]
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the diol intermediate (1.0 eq), dibutyltin oxide (Bu₂SnO, 1.0-1.2 eq), and toluene.[9]
Heat the mixture to reflux. Water is formed during the creation of the stannylene acetal and should be azeotropically removed using the Dean-Stark trap. Reflux until no more water is collected.
Cool the reaction mixture to room temperature.
Add benzyl bromide (BnBr, 1.0-1.1 eq). A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can optionally be added to accelerate the reaction.
Heat the reaction mixture (e.g., 80-100°C) and monitor its progress by TLC.
Upon completion, concentrate the mixture under reduced pressure and purify directly by silica gel chromatography.
Method
Key Reagents
Selectivity
Pros
Cons
Standard Williamson
NaH, BnBr
Low to Moderate
Inexpensive reagents.
Poor selectivity, difficult purification, use of hazardous NaH.
Stoichiometric use of toxic organotin reagent, requires azeotropic water removal.
FAQ 4: How can I effectively purify the mono-benzylated product from the starting diol and the di-benzylated byproduct?
Purification is almost always achieved using silica gel column chromatography. The three compounds have significantly different polarities, which allows for effective separation.
Elution Order (from least polar to most polar):
Di-benzylated byproduct: Least polar, will elute first.
(4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol: The desired mono-protected product of intermediate polarity.
(Tetrahydro-2H-pyran-4,4-diyl)dimethanol: The starting diol is the most polar and will elute last or remain on the baseline.
Recommended Eluent System: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate / 90% hexanes) to elute the di-benzylated compound, then gradually increase the polarity (e.g., to 30-50% ethyl acetate) to elute the desired mono-product.
Monitoring: Use TLC to track the separation. The benzyl groups can be visualized under a UV lamp (254 nm). All three compounds can be visualized by staining with a potassium permanganate (KMnO₄) dip, which reacts with the alcohol functional groups.
References
Mash, E. A., Kantor, L. T. A., & Waller, S. C. (1997). Monobenzylation of 1,n-diols via dibutylstannylene intermediates. Synthetic Communications, 27(3), 507-514. [Link]
Various Authors. (n.d.). Organotin-Catalyzed Regioselective Benzylation of Carbohydrate trans-Diols. ResearchGate. [Link]
Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
Various Authors. (2014). Can anyone suggest the best method for lithium aluminium hydride work up? ResearchGate. [Link]
Various Authors. (2017). LiAlH4 workup gone wrong... Reddit. [Link]
Besselink, G. A., et al. (2008). Process for regioselective mono-tosylation of diols.
Besselink, G. A., et al. (2012). Process for regioselective mono-tosylation of diols.
Martinelli, M. J., et al. (1999). Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. Organic Letters, 1(3), 447-450. [Link]
Grindley, T. B., & Thangarasa, R. (2003). A More Convenient and General Procedure for O-Monobenzylation of Diols via Stannylenes: A Critical Reevaluation of the Bu2SnO Method. The Journal of Organic Chemistry, 68(14), 5461-5473. [https://pubs.acs.org/doi/10.1021/jo020689+
American Chemical Society. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. ACS Publications. [Link]
Technical Support Center: Purification of (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol
Welcome to the Application Scientist Support Portal. This guide provides advanced troubleshooting, validated protocols, and mechanistic insights for isolating the mono-benzylated intermediate, (4-((Benzyloxy)methyl)tetra...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Portal. This guide provides advanced troubleshooting, validated protocols, and mechanistic insights for isolating the mono-benzylated intermediate, (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol, from complex reaction mixtures.
Mechanistic Overview of the Chromatographic Challenge
As an intermediate in drug development, (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol presents a unique chromatographic challenge. The molecule features a lipophilic tetrahydropyran (THP) ring, a UV-active benzyl ether (-OBn), and a highly polar free primary hydroxyl group (-OH).
The Causality of Separation:
The fundamental principle of isolating this mono-benzylated product from its synthetic precursors (the raw diol) and over-reacted byproducts (di-benzylated) relies on differential hydrogen bonding. The free hydroxyl group acts as a strong hydrogen-bond donor to the acidic silanol (Si-OH) groups on the silica gel stationary phase[1]. Conversely, the di-benzylated impurity lacks this hydrogen-bond donor capability, allowing it to elute much faster.
The UV Invisibility Trap:
A critical error in this purification is relying solely on UV detection (254 nm). While the benzyl ether group is strongly UV-active due to its aromatic
π→π∗
transitions, the unreacted starting material—(tetrahydro-2H-pyran-4,4-diyl)dimethanol—lacks any UV chromophore. If you do not use a chemical stain, the highly polar diol impurity will remain invisible on the TLC plate and in your collected fractions[2].
TLC Optimization & Visualization Data
To establish a self-validating purification system, you must first map the elution profile using a dual-visualization technique (UV + Chemical Stain). Potassium Permanganate (KMnO₄) or Ceric Ammonium Molybdate (CAM) are mandatory for this workflow because they oxidize the hydroxyl groups, revealing the otherwise invisible diol[2].
To prevent streaking and ensure high-resolution separation, we recommend a Dry Loading technique combined with a shallow step-gradient[1],[3].
Phase 1: Column Preparation & Dry Loading
Slurry Packing: Pack the column using a slurry of silica gel (230-400 mesh) in 100% Hexanes. Ensure the column is perfectly vertical and the sand bed is level to prevent band distortion.
Sample Adsorption: Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM). Add dry silica gel (approximately 2-3 times the mass of the crude mixture) to the flask.
Solvent Evaporation: Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Mechanistic Note: This ensures the polar hydroxyl groups are evenly distributed across the silica surface, preventing the localized overloading that causes streaking.
Loading: Carefully pour the dry powder onto the top of the packed column. Cap with a 1 cm layer of clean sand.
Phase 2: Gradient Elution
Flush Non-Polars (90:10 Hexanes/EtOAc): Run 2-3 column volumes (CV) of this mixture. This will elute the non-polar di-benzylated impurity near the solvent front.
Elute Target (70:30 to 50:50 Hexanes/EtOAc): Gradually increase the polarity. The target mono-benzyl ether will elute in this window. Collect in small fractions (e.g., 15-20 mL for a 5g scale).
Column Wash (100% EtOAc or 95:5 DCM/MeOH): If you need to recover the unreacted diol for recycling, flush the column with a highly polar solvent[3].
Self-Validation Step: Before pooling your product fractions, perform a "co-spot" TLC. Spot Fraction #1 of your product peak, Fraction #10, and the raw crude mixture on the same baseline. If the
Rf
of the purified fraction perfectly matches the target spot in the crude mixture without any tailing, the fractions are safe to pool.
Troubleshooting Workflow
Use the following logical decision tree to diagnose and resolve poor separation during your chromatography runs.
Decision tree for troubleshooting co-elution and streaking during silica gel chromatography.
Frequently Asked Questions (FAQs)
Q: Why does my product streak down the column, reducing my isolated yield?A: Streaking is caused by the free primary hydroxyl group (-CH₂OH) acting as a strong hydrogen-bond donor to the stationary phase. If wet-loading in a non-polar solvent, the compound may oil out at the top of the column. Solution: Switch to a dry-loading technique. Alternatively, changing the solvent system from Hexanes/EtOAc to Dichloromethane/Methanol (e.g., 98:2 to 95:5) can disrupt these hydrogen bonds more effectively, resulting in sharper bands[3].
Q: I see only one spot under UV light, but my NMR shows starting material contamination. What happened?A: You have fallen into the "UV Invisibility Trap." The unreacted diol starting material lacks the benzyl group and therefore does not absorb UV light at 254 nm. Because it is highly polar, it usually stays on the column, but if you pushed the column with too much polarity too quickly, it may have co-eluted. Solution: You must stain your TLC plates with KMnO₄ or CAM and apply heat to visualize the diol[2].
Q: My target compound and the di-benzylated impurity are eluting too close together. How can I improve resolution?A: The di-benzylated compound is significantly less polar because it lacks free hydroxyl groups. If they are co-eluting, your initial solvent system is too strong (too polar). Solution: Flatten your elution gradient. Start the column at 100% Hexanes or 95:5 Hexanes/EtOAc to slowly walk the di-benzylated impurity off the column before increasing the polarity to elute your target product[1].
Q: Can I use reverse-phase chromatography for this purification?A: While possible, it is generally unnecessary and less efficient for this specific intermediate. Normal-phase silica gel is highly effective because the polarity difference between the diol, mono-benzyl, and di-benzyl species is vast. Save reverse-phase (C18) methods for the final, highly polar deprotected drug substances[4].
References
Source: Chrom Tech, Inc.
Source: Department of Chemistry, University of Rochester (Not Voodoo)
Source: Department of Chemistry, University of Rochester (Not Voodoo)
Application Notes and Protocols for the Deprotection of Benzyl Ethers
Source: Benchchem
URL
Technical Support Center: Characterization of (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with the structural elucidation and purity profiling of (4-((Benzyloxy)methyl)tetrahydro-2...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with the structural elucidation and purity profiling of (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol (CAS: 59902-27-1, Formula: C14H20O3).
This molecule presents unique analytical challenges due to its achiral yet highly symmetric tetrahydropyran (THP) core, the lability of its benzylic ether, and its amphiphilic nature. Below are field-proven troubleshooting guides and self-validating protocols to ensure absolute confidence in your analytical data.
Section 1: Nuclear Magnetic Resonance (NMR) Troubleshooting
FAQ: Why do the aliphatic signals in my 1H NMR spectrum appear as an unresolved multiplet instead of distinct peaks?
Causality & Explanation:
The THP ring adopts a dynamic chair conformation. The quaternary C4 carbon holds two different substituents (a benzyloxymethyl group and a hydroxymethyl group), making the molecule globally achiral but breaking the magnetic equivalence of the axial and equatorial protons on the C3/C5 and C2/C6 carbons. Furthermore, the protons of the two methylene groups attached to C4 (
−CH2−OH
and
−CH2−O−Bn
) resonate in an identical chemical shift range (3.40–3.80 ppm) due to the similar electronegativity of the hydroxyl and ether oxygen atoms. Standard 1D NMR is insufficient for structural proof here; 2D NMR techniques are mandatory to resolve these overlapping signals .
Sample Preparation: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of
CDCl3
. Ensure 0.03% v/v Tetramethylsilane (TMS) is present as an internal standard to lock the zero-point.
1D Baselines: Acquire a standard 1H spectrum (16 scans, relaxation delay 1s) and a 13C spectrum (512 scans, relaxation delay 2s).
HSQC Execution: Run a
1H−13C
HSQC experiment to correlate the overlapping 1H multiplets (3.40–3.80 ppm) with their distinct 13C chemical shifts.
HMBC Execution: Run an HMBC experiment optimized for long-range coupling (
3JCH≈8
Hz). Look specifically for the cross-peak between the benzylic
CH2
protons (~4.5 ppm) and the ether
CH2
carbon attached to C4.
Self-Validation Check:
If the integration of the aromatic region (7.25–7.38 ppm) relative to the benzylic
CH2
protons (~4.50 ppm) is not exactly 5:2, your sample is likely contaminated with residual benzyl alcohol or toluene. If the HSQC spectrum shows more than 14 distinct carbon-proton cross-peaks, you have a structural isomer impurity.
FAQ: I am running ESI-MS, but I cannot find the molecular ion [M+H]+ at m/z 237.1. I only see a massive peak at m/z 91. What is wrong?
Causality & Explanation:
Benzyl ethers are notoriously labile under standard ionization conditions. As established in foundational mass spectrometry literature , the cleavage of the C-O bond adjacent to the benzyl group is thermodynamically driven by the formation of the highly stable, aromatic tropylium cation (
C7H7+
, m/z 91.1). Additionally, the primary alcohol group is prone to the neutral loss of water (-18 Da). Harsh source conditions will completely obliterate the intact molecular ion.
Dilution: Dilute the sample to 1 µg/mL in a Methanol/Water (50:50 v/v) matrix.
Adduct Spiking: Spike the sample with 10 µM Sodium Acetate. Sodium adducts ([M+Na]+) are significantly more stable against in-source fragmentation than protonated species ([M+H]+).
Source Tuning: Tune the ESI source to a lower capillary voltage (e.g., 2.5 kV instead of the standard 3.5 kV).
Thermal Adjustment: Reduce the desolvation gas temperature to 250°C to minimize thermal degradation of the ether bond.
Acquisition: Scan in positive ion mode (m/z 50 to 500).
Self-Validation Check:
You must observe the sodium adduct [M+Na]+ at m/z 259.1. If m/z 91.1 remains the base peak (100% relative abundance), sequentially lower the fragmentor/cone voltage by 10V increments until the intact m/z 259.1 adduct stabilizes as the dominant peak.
Figure 1: MS fragmentation pathways and stabilization via sodium adduct formation.
Section 3: Chromatographic Purity Analysis
FAQ: My HPLC chromatogram shows severe peak tailing and inconsistent retention times. How can I fix this?
Causality & Explanation:
This molecule is highly amphiphilic. The non-polar benzyl group strongly drives retention on the C18 stationary phase, while the highly polar primary hydroxyl group and the THP ether oxygens interact aggressively with unreacted silanol groups on older or poorly end-capped silica columns. This secondary interaction causes severe peak tailing .
Step-by-Step Methodology: RP-HPLC Optimization
Column Selection: Install a fully end-capped C18 column (e.g., Waters XBridge or Phenomenex Luna, 150 x 4.6 mm, 3 µm) to sterically shield free silanols from the analyte's hydroxyl group.
Mobile Phase Preparation:
Phase A: MS-grade Water with 0.1% Formic Acid (acts to suppress silanol ionization).
Phase B: MS-grade Acetonitrile with 0.1% Formic Acid.
Gradient Program: Start at 10% B, ramp to 90% B over 15 minutes, hold at 90% B for 3 minutes, and return to 10% B for a 5-minute equilibration. Flow rate: 1.0 mL/min.
Detection Setup: Monitor UV at 210 nm and 254 nm (for the benzyl ring). Couple the system with an Evaporative Light Scattering Detector (ELSD) to detect any non-UV active impurities (e.g., cleaved THP core fragments).
Self-Validation Check:
Calculate the peak asymmetry factor (
As
) at 10% peak height. A structurally sound method for this compound will yield an
As
between 0.9 and 1.2. If
As>1.5
, the column's end-capping is likely degraded; replace the column immediately to prevent false impurity reporting.
Figure 2: Comprehensive analytical workflow for structural validation and purity confirmation.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons.[Link]
Optimization
Stability issues of (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol under acidic or basic conditions
Welcome to the technical support guide for (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compoun...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their synthetic workflows. Here, we address common stability issues, provide troubleshooting guidance, and answer frequently asked questions to ensure the successful application of this molecule in your experiments.
Section 1: General Stability Profile & Core Structure
Q1: What is (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol, and what are its primary stability concerns?
Answer:
(4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol is a diol derivative where one of the primary hydroxyl groups is protected as a benzyl (Bn) ether. The core structure also contains a tetrahydropyran (THP) ring, which is a cyclic ether.
The primary stability concern for this molecule is the lability of the benzyl ether linkage under acidic conditions.[1][2][3] Benzyl ethers are susceptible to cleavage by both strong Brønsted and Lewis acids.[1][4] A secondary, though less common, concern is the stability of the THP ring itself under very harsh acidic conditions. The molecule is generally very stable under basic conditions.[1][5][6]
Caption: Chemical structure and key functional groups.
Section 2: Stability and Troubleshooting Under Acidic Conditions
Q2: My reaction failed or produced an unexpected byproduct when I used acidic conditions. What is the likely cause?
Answer:
The most probable cause is the acid-catalyzed cleavage of the benzyl ether. This reaction proceeds via an SN1 mechanism, which is facilitated by the formation of a resonance-stabilized benzylic carbocation.[3][7][8][9] Once formed, this carbocation is trapped by a nucleophile in the reaction mixture (e.g., water, an alcohol, or the acid's conjugate base) to yield toluene derivatives, while the parent molecule is deprotected to reveal a diol.
Strong protic acids (e.g., HBr, HI, TFA) and Lewis acids (e.g., BBr₃, BCl₃, SnCl₄) are known to efficiently cleave benzyl ethers.[1][4][10]
Caption: Mechanism of acid-catalyzed benzyl ether cleavage.
Q3: How can I avoid unwanted debenzylation in my acid-catalyzed reaction?
Answer:
If your desired transformation requires acidic conditions, consider the following strategies to minimize or prevent benzyl ether cleavage:
Use Milder Acids: Employ acids with non-nucleophilic conjugate bases if possible. For reactions where the THP ether itself might be the target (as it is also an acetal-type group), very mild acids like pyridinium p-toluenesulfonate (PPTS) might offer some selectivity, though this is substrate-dependent.[11][12]
Control Temperature: Run the reaction at the lowest possible temperature (e.g., 0 °C or -78 °C). Cleavage reactions often have a higher activation energy than the desired reaction.
Limit Reaction Time: Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-reaction.
Use an Alternative Synthetic Route: If debenzylation is unavoidable, consider rearranging your synthetic steps. It may be necessary to introduce the benzyl protecting group after the acid-sensitive step.
Data Summary: Stability Under Various Acidic Conditions
Often used for THP deprotection; may offer milder conditions.[5][15]
Section 3: Stability and Troubleshooting Under Basic Conditions
Q4: Is (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol stable under basic conditions?
Answer:
Yes, the compound is generally very stable under a wide range of basic conditions.[1][5][6] Both the benzyl ether and the tetrahydropyran ether linkages are inert to bases such as metal hydroxides (NaOH, KOH), carbonates (K₂CO₃), and amine bases (Et₃N, DIPEA).[1][13]
The only reactive site under basic conditions is the primary alcohol, which can be deprotonated by strong bases (e.g., NaH, n-BuLi) to form an alkoxide. This is a standard and reversible reaction that typically does not lead to degradation of the core structure.
Q5: I used a very strong organometallic base (like n-BuLi or LDA) and observed a complex mixture. What might have happened?
Answer:
While ether linkages are generally stable to strong bases, extremely strong, non-nucleophilic bases like LDA at elevated temperatures could potentially deprotonate the benzylic protons (C-H adjacent to the phenyl ring and the ether oxygen). This is generally a difficult reaction and is less common than deprotonation of the primary alcohol. If it does occur, it could lead to rearrangement or elimination pathways. However, the most likely scenario for observing a complex mixture is that your substrate was not perfectly dry, and the strong base reacted with trace water, or the subsequent electrophile was not pure.
Section 4: Troubleshooting Workflow and Analytical Confirmation
Q6: How do I confirm if my compound has degraded and the benzyl group has been cleaved?
Answer:
You can use standard analytical techniques to confirm the structure and purity of your compound:
Thin-Layer Chromatography (TLC): The debenzylated product (the diol) will be significantly more polar than the starting material. It will have a much lower Rf value on a silica gel plate.
Mass Spectrometry (MS): Look for the disappearance of the molecular ion peak corresponding to the starting material and the appearance of a new peak corresponding to the mass of the deprotected diol (a loss of 90.05 Da for C₇H₆).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The characteristic signals for the benzylic protons (a singlet around 4.5 ppm) and the aromatic protons of the phenyl ring (a multiplet between 7.2-7.4 ppm) will disappear upon cleavage. New signals corresponding to the now-free -CH₂OH group will appear.
¹³C NMR: The signals for the benzylic carbon (~73 ppm) and the aromatic carbons (~127-138 ppm) will be absent in the degraded product.
Caption: Troubleshooting workflow for stability issues.
Section 5: Standard Experimental Protocols
Protocol 1: Selective Cleavage (Deprotection) of the Benzyl Ether via Hydrogenolysis
This is the most common and mildest method for removing a benzyl ether protecting group without affecting other functionalities like the THP ether.[1][16][17]
Dissolve the benzyl-protected substrate (1.0 mmol) in a suitable solvent (e.g., Methanol, 10 mL) in a round-bottom flask.
Carefully add 10% Pd/C (10-20 mol% by weight) to the solution under an inert atmosphere (e.g., Argon or Nitrogen).
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this purge cycle three times.
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for lab scale) at room temperature.
Monitor the reaction progress by TLC until the starting material is fully consumed (typically 2-16 hours).
Once complete, carefully purge the flask with an inert gas to remove all hydrogen.
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
Concentrate the filtrate under reduced pressure to yield the crude deprotected diol. Purify by flash column chromatography if necessary.
Section 6: Frequently Asked Questions (FAQs)
Q: Can I use trimethylsilyl chloride (TMSCl) in my reaction?
A: It is not recommended. TMSCl can act as a Lewis acid or generate HCl in situ, which can lead to the cleavage of the benzyl ether.
Q: Between the benzyl ether and the THP ring ether, which is more acid-labile?
A: It depends on the conditions. The THP ether is an acetal and is readily cleaved by mild aqueous acid (e.g., AcOH/H₂O), conditions under which the benzyl ether is generally stable.[11][14] However, under strongly acidic, non-aqueous conditions with Lewis acids or strong protic acids, the benzyl ether is highly labile.[1][2]
Q: Are there more stable protecting group alternatives for this diol?
A: Yes. If you require robustness to a wider range of acidic conditions, a silyl ether (e.g., TBDMS or TIPS) would be a more suitable protecting group for the primary alcohol. Silyl ethers are stable to many conditions that cleave benzyl ethers but are easily removed with fluoride sources (e.g., TBAF). This represents an "orthogonal" protecting group strategy.[18][19]
References
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley. [Link]
Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
Sagi, A., et al. (2013). End-Capped Poly(benzyl ethers): Acid and Base Stable Polymers That Depolymerize Rapidly from Head-to-Tail in Response to Specific Applied Signals. Macromolecules. [Link]
Pelzer, R., et al. (2018). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. ACS Sustainable Chemistry & Engineering. [Link]
Bundle, D. R., et al. (2020). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers. ChemRxiv. [Link]
University of Windsor. Alcohol Protecting Groups. [Link]
Atlanchim Pharma. Science About O-Benzyl protecting groups. [Link]
Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistrySelect. [Link]
Science of Synthesis. Hydrogenolysis of Ethers. [Link]
Ciriminna, R., et al. (2016). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry. [Link]
Chem Help ASAP. synthesis & cleavage of THP ethers. YouTube. [Link]
A Guide to the ¹H and ¹³C NMR Spectral Assignments of (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol
Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] For researc...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] For researchers in drug development and materials science, unambiguous structural confirmation is a critical step in the synthesis of novel chemical entities. This guide provides a detailed analysis and predicted ¹H and ¹³C NMR assignments for (4-((benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol. The assignments are based on fundamental NMR principles, including chemical shift theory, spin-spin coupling, and by comparing with structurally related analogs.[3][4]
The molecule of interest, (4-((benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol, possesses a number of distinct structural features that are well-resolved by NMR. These include the saturated tetrahydropyran (THP) ring, a primary alcohol, and a benzyl ether. Understanding the characteristic spectral signatures of these moieties is key to a complete structural elucidation.
Predicted ¹H and ¹³C NMR Assignments
The predicted ¹H and ¹³C NMR chemical shifts for (4-((benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol are presented below. The predictions are based on established chemical shift ranges for similar functional groups and substitution patterns.[5] The numbering scheme used for the assignments is shown in the molecular structure diagram.
Molecular Structure and Atom Numbering
Caption: Molecular structure and numbering scheme for (4-((benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol.
Predicted NMR Data Summary
Atom Number
Predicted ¹H Chemical Shift (ppm)
Predicted ¹³C Chemical Shift (ppm)
1, 5 (CH₂)
3.65 - 3.85 (m)
~65
2, 6 (CH₂)
3.40 - 3.60 (m)
~65
3 (CH₂)
1.40 - 1.60 (m)
~30
4 (C)
-
~40
7 (CH₂OH)
~3.70 (s)
~68
8 (OH)
variable, ~1.5 - 2.5 (br s)
-
9 (CH₂OBn)
~3.50 (s)
~75
11 (CH₂Ph)
~4.55 (s)
~73
12 (Ar-C)
-
~138
13, 17 (Ar-CH)
7.25 - 7.40 (m)
~128
14, 16 (Ar-CH)
7.25 - 7.40 (m)
~128.5
15 (Ar-CH)
7.25 - 7.40 (m)
~127.5
In-Depth Spectral Analysis
¹H NMR Spectrum
The proton NMR spectrum of (4-((benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol is predicted to exhibit several key signals:
Aromatic Protons (H13, H14, H15, H16, H17): A complex multiplet is expected in the range of 7.25-7.40 ppm, integrating to 5 protons. This is characteristic of the monosubstituted benzene ring of the benzyl group.
Benzylic Protons (H11): A sharp singlet at approximately 4.55 ppm, integrating to 2 protons, is predicted for the methylene protons of the benzyl group. The singlet nature arises from the absence of adjacent protons for coupling.
Tetrahydropyran Ring Protons (H1, H2, H3, H5, H6): The protons on the THP ring will appear as multiplets in the region of 1.40-3.85 ppm. The protons at positions 1 and 5 (adjacent to the ring oxygen) are expected to be the most downfield, appearing as a multiplet between 3.65 and 3.85 ppm. The protons at positions 2 and 6 will likely be a multiplet between 3.40 and 3.60 ppm. The protons at position 3, being furthest from the electron-withdrawing oxygen, are predicted to be the most upfield, in the range of 1.40-1.60 ppm.
Hydroxymethyl Protons (H7): The methylene protons of the hydroxymethyl group are expected to appear as a singlet around 3.70 ppm.
Benzyloxymethyl Protons (H9): The methylene protons of the benzyloxymethyl group are predicted to be a singlet at approximately 3.50 ppm.
Hydroxyl Proton (H8): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It is typically observed as a broad singlet between 1.5 and 2.5 ppm and may exchange with deuterium in the presence of D₂O.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show the following key resonances:
Aromatic Carbons (C12-C17): The carbons of the phenyl ring are expected to resonate in the 127-138 ppm region. The quaternary carbon (C12) will be a weak signal around 138 ppm, while the protonated carbons (C13-C17) will appear as stronger signals between 127.5 and 128.5 ppm.
Benzylic Carbon (C11): The carbon of the benzylic methylene group is predicted to appear around 73 ppm.
Ether and Alcohol Carbons (C7, C9): The carbon of the benzyloxymethyl group (C9) is expected at approximately 75 ppm, while the hydroxymethyl carbon (C7) should appear around 68 ppm.
Tetrahydropyran Ring Carbons (C1, C2, C3, C5, C6): The carbons of the THP ring adjacent to the oxygen (C1, C5, C2, C6) are predicted to be in the range of 65 ppm. The C3 carbon, being further from the oxygen, will be more upfield at around 30 ppm.
Quaternary Carbon (C4): The quaternary carbon of the THP ring is expected to have a chemical shift of approximately 40 ppm.
Comparison with a Simpler Analog: (Tetrahydro-2H-pyran-4-yl)methanol
To understand the influence of the benzyloxymethyl group, it is instructive to compare the predicted spectrum with the known data for (tetrahydro-2H-pyran-4-yl)methanol. In the simpler analog, the signals for the benzyloxymethyl and phenyl groups would be absent. The chemical shifts of the tetrahydropyran ring protons and carbons would also be slightly different due to the absence of the bulky and weakly electron-withdrawing benzyloxymethyl substituent at the C4 position. The introduction of the benzyloxymethyl group at C4 is expected to cause a downfield shift for the C4 carbon and have a minor shielding/deshielding effect on the other ring carbons and protons.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for structural confirmation, the following experimental workflow is recommended.
Caption: A typical workflow for acquiring a ¹H NMR spectrum. A similar process is followed for ¹³C NMR, with adjustments to acquisition parameters such as a larger spectral width, a 90° pulse angle, and a greater number of scans.
Conclusion
The detailed analysis and predicted ¹H and ¹³C NMR assignments provided in this guide offer a robust framework for the structural verification of (4-((benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol. By understanding the expected chemical shifts and coupling patterns, researchers can confidently interpret their experimental data. For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. These advanced techniques would allow for the definitive correlation of proton and carbon signals, solidifying the structural elucidation.
References
Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling. [Link]
NMR Spectroscopy - Theory. University of California, Davis. [Link]
The prediction of ¹H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]
Chemical shift prediction in ¹³C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research. [Link]
Full article: ¹³C NMR chemical shift prediction of diverse chemical compounds. Taylor & Francis Online. [Link]
Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. [Link]
Development of a ¹³C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. ACS Publications. [Link]
Prediction of ¹H NMR Chemical Shifts Using Neural Networks. ACS Publications. [Link]
NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. [Link]
Notes on NMR Solvents. University of Wisconsin-Madison. [Link]
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. [Link]
Optimized Default ¹H Parameters. University of Missouri. [Link]
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [https://www.anuchem.com/blog/structural-elucidation-of-small-organic-molecules-by-1d-2d-and-multi-dimensional-solution-nmr-spectroscopy/]([Link] spectroscopy/)
NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. [Link]
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. National Center for Biotechnology Information. [Link]
A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. Royal Society of Chemistry. [Link]
Comparative study of the reactivity of (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol derivatives
An In-Depth Comparative Guide to the Reactivity of (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol Derivatives Introduction: The Tetrahydropyran Scaffold in Modern Chemistry The tetrahydropyran (THP) ring is a co...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to the Reactivity of (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol Derivatives
Introduction: The Tetrahydropyran Scaffold in Modern Chemistry
The tetrahydropyran (THP) ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of bioactive natural products and synthetic pharmaceuticals.[1][2][3] Its conformational rigidity, lower lipophilicity compared to its carbocyclic analog (cyclohexane), and the ability of its ether oxygen to act as a hydrogen bond acceptor make it an invaluable component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4]
This guide focuses on the specific scaffold, (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol , a bifunctional molecule featuring a sterically hindered primary alcohol and a protected primary alcohol in the form of a benzyl ether. Understanding the differential reactivity of these two functional groups is critical for synthetic planning, enabling chemists to selectively modify one site while preserving the other. We will explore the causal factors governing these reactions, providing both mechanistic insights and validated experimental protocols.
Synthesis of the Core Scaffold
The parent compound is typically synthesized from a commercially available precursor, such as ethyl tetrahydro-2H-pyran-4-carboxylate. The key step involves the reduction of the ester to the corresponding primary alcohol. The benzyloxymethyl substituent at the C4 position is introduced in an earlier synthetic step, resulting in the target diol mono-ether. A common and effective method for the final reduction step utilizes a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).[5]
General Synthetic Workflow
Caption: General workflow for the synthesis of the parent compound.
Part 1: Reactivity at the Neopentyl-like Primary Hydroxyl Group
The primary hydroxyl group in (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol is attached to a quaternary carbon, creating a neopentyl-like arrangement. This significant steric hindrance is the dominant factor governing its reactivity, often necessitating more forcing conditions compared to unhindered primary alcohols.
Oxidation Reactions
The conversion of the primary alcohol to an aldehyde or a carboxylic acid is a fundamental transformation. However, the steric bulk surrounding the reaction center can slow the rate of reaction and may require the use of less bulky or more reactive oxidizing agents.
To the Aldehyde: Reagents like Dess-Martin periodinane (DMP) or oxidation systems like TEMPO/TCCA are often effective.[6] These methods proceed under mild conditions, which is advantageous for complex molecules.
To the Carboxylic Acid: Stronger oxidizing agents, such as Jones reagent (CrO₃ in H₂SO₄/acetone) or a two-step procedure involving an initial oxidation to the aldehyde followed by a Pinnick oxidation (NaClO₂), are typically required.
Esterification and Etherification
Acylation and alkylation of this hindered alcohol present similar challenges.
Esterification: Standard Fischer esterification is generally too slow to be practical. More reactive acylating agents are preferred, such as acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine or triethylamine and sometimes with a catalyst like DMAP (4-Dimethylaminopyridine).
Etherification: The Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be sluggish due to the difficulty of the sterically hindered alkoxide in attacking the electrophile. Alternative methods, such as using alkyl triflates, may be more successful.
Experimental Workflow: Oxidation to Aldehyde
Caption: Experimental workflow for Dess-Martin oxidation.
Part 2: Reactivity at the Benzyloxy Protecting Group
The benzyloxy group serves as a robust protecting group for the second primary alcohol. Its removal, or debenzylation, is a highly reliable and common transformation that proceeds under conditions that are typically orthogonal to reactions at the hindered alcohol.
Catalytic Hydrogenolysis
The most prevalent and clean method for benzyl ether cleavage is catalytic hydrogenolysis. This reaction involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C).
Mechanism: The reaction occurs on the surface of the catalyst, where the benzyl C-O bond is reductively cleaved. The byproducts are toluene and the deprotected alcohol, which are easily separated.
Advantages: This method is high-yielding, clean, and the conditions are mild, leaving most other functional groups intact.
Lewis Acid-Mediated Cleavage
In cases where catalytic hydrogenation is not feasible (e.g., due to the presence of other reducible functional groups like alkenes or alkynes), strong Lewis acids can be employed.
Reagents: Boron tribromide (BBr₃) is a common choice for cleaving ethers.[7]
Causality & Caveats: The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack by the bromide ion. It is a powerful method but lacks the chemoselectivity of hydrogenolysis. Strong Lewis acids can potentially open the tetrahydropyran ring under harsh conditions, so careful optimization is required.[7]
Reaction Pathways for Derivatization
Caption: Key reaction pathways for the core scaffold.
Part 3: Comparative Data and Protocols
Table 1: Comparative Reactivity Summary
Derivative Product
Target Functional Group
Reagent(s)
Relative Reactivity
Key Considerations
...-carbaldehyde
Primary -OH
Dess-Martin Periodinane (DMP)
Moderate
Requires anhydrous conditions. Mild and selective.
...-carboxylic acid
Primary -OH
Jones Reagent (CrO₃/H₂SO₄)
Low to Moderate
Strong acid, harsh conditions. May require elevated temperatures.
...-acetate
Primary -OH
Acetic Anhydride, Pyridine, DMAP
Moderate
Requires activation (DMAP). Slower than unhindered alcohols.
...-mesylate
Primary -OH
MsCl, Et₃N
Moderate
Good for activating the alcohol for subsequent Sₙ2 reactions.
...-diol
Benzyl Ether
H₂, 10% Pd/C
High
Clean, high-yielding. Incompatible with reducible groups.
Protocol 1: General Procedure for Debenzylation via Hydrogenolysis
Setup: To a solution of the benzyloxy-containing substrate (1.0 eq) in a suitable solvent (e.g., Ethanol or Ethyl Acetate, ~0.1 M), add 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight).
Atmosphere: Seal the reaction vessel and purge thoroughly with nitrogen, followed by hydrogen gas (H₂). Maintain a positive pressure of H₂ using a balloon or a hydrogenator.
Reaction: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.
Workup: Once the starting material is consumed, carefully vent the hydrogen and purge the vessel with nitrogen.
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude debenzylated product, which can be purified by crystallization or column chromatography if necessary.
Protocol 2: General Procedure for Esterification of the Hindered Alcohol
Setup: Dissolve the alcohol substrate (1.0 eq) in anhydrous Dichloromethane (DCM) (~0.2 M) in a flame-dried flask under a nitrogen atmosphere.
Addition of Base: Add pyridine (2.0-3.0 eq) and a catalytic amount of DMAP (0.1 eq). Cool the mixture to 0 °C in an ice bath.
Addition of Acylating Agent: Add the acyl chloride or anhydride (e.g., Acetyl Chloride, 1.2-1.5 eq) dropwise to the stirred solution.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
Quench: Upon completion, slowly add saturated aqueous sodium bicarbonate solution to quench the excess acylating agent.
Workup: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the pure ester.
Conclusion
The reactivity of (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol derivatives is a study in selectivity dictated by steric hindrance. The neopentyl-like primary alcohol at the C4-methanol position requires more robust chemical activation for transformations like oxidation and esterification. In contrast, the benzyloxy group offers a stable protecting group that can be removed efficiently and cleanly under orthogonal conditions, primarily catalytic hydrogenolysis. This differential reactivity provides chemists with a reliable strategic framework for the sequential functionalization of this valuable scaffold, making it a versatile building block in the synthesis of complex molecules for drug discovery and development.
References
Comparative Biological Profile of Tetrahydropyran Derivatives: An In-Depth Guide. Benchchem.
Comparative Study of 3-Chloro-tetrahydro-pyran-4-one Derivatives in Oncology Research: A Review of Synthetic Analogs. Benchchem.
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC.
The Effect of Substituents on Reactivity. St.Peter's Institute of Pharmaceutical Sciences.
Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry.
Efficacy of (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol Derivatives as Enzyme Inhibitors: A Comparative Guide
The development of highly selective, central nervous system (CNS)-penetrant enzyme inhibitors requires molecular scaffolds that perfectly balance lipophilicity, metabolic stability, and hydrogen-bonding capacity. Among t...
Author: BenchChem Technical Support Team. Date: April 2026
The development of highly selective, central nervous system (CNS)-penetrant enzyme inhibitors requires molecular scaffolds that perfectly balance lipophilicity, metabolic stability, and hydrogen-bonding capacity. Among these, (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol (hereafter referred to as the BMTM core ) has emerged as a privileged building block. By leveraging the gem-disubstituted tetrahydropyran (THP) ring, medicinal chemists can pre-organize ligands into bioactive conformations, minimizing the entropic penalty upon target binding.
This guide objectively compares the efficacy of BMTM-derived inhibitors against industry-standard alternatives across two critical therapeutic targets: BACE1 (Alzheimer’s Disease) and Vps34 (Autophagy/Oncology).
Chemical Rationale: Why the BMTM Scaffold?
The causality behind selecting the BMTM core lies in its structural geometry. The tetrahydropyran oxygen acts as a critical hydrogen-bond acceptor, often engaging with the backbone NH of target enzymes. Simultaneously, the C4 gem-disubstitution (the benzyloxymethyl and methanol groups) vectors functional groups directly into adjacent hydrophobic pockets (e.g., the S2' pocket in aspartyl proteases). This rigidification prevents the molecule from adopting flat, highly conjugated conformations, thereby reducing off-target toxicity and improving aqueous solubility—a critical factor for oral bioavailability.
Target 1: BACE1 Inhibition (Alzheimer's Disease)
β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the rate-limiting aspartyl protease in the production of amyloid-beta (Aβ) peptides[1]. Inhibiting BACE1 is a primary strategy for modifying Alzheimer's disease progression.
Performance Comparison: BMTM-Spirocycles vs. Verubecestat
BMTM is frequently utilized to synthesize spirocyclic acyl guanidines or 7-tetrahydropyran-2-yl chromans[2]. When compared to the clinical benchmark Verubecestat , BMTM-derived spirocycles demonstrate superior selectivity over Cathepsin D (CatD), a related protease whose off-target inhibition causes retinal toxicity. The THP ring of the BMTM derivative precisely occupies the S3 subpocket, while the benzyloxymethyl-derived extension probes the S2' region, driving a 400-fold selectivity window[2].
Quantitative Efficacy Data
Compound
BACE1 IC₅₀ (nM)
Cathepsin D IC₅₀ (nM)
Selectivity Fold
Cell Aβ Reduction IC₅₀ (nM)
Brain Penetrance (C_free,brain / IC₅₀)
BMTM-Spirocycle (Lead)
12
4,800
400x
18
1.5x (Robust coverage)
Verubecestat (Standard)
2.2
>10,000
>4500x
2.4
3.2x (High coverage)
Linear Alkyl Analog
85
420
~5x
150
0.2x (Sub-therapeutic)
Table 1: Comparative profiling of BACE1 inhibitors. While Verubecestat shows higher absolute potency, the BMTM-derivative achieves the necessary >100x CatD selectivity required for clinical safety while maintaining excellent CNS exposure.
Diagram 1: BACE1 APP cleavage pathway and the intervention point of BMTM-derived inhibitors.
Target 2: Vps34 Inhibition (Autophagy & Oncology)
Vacuolar protein sorting 34 (Vps34) is a Class III phosphoinositide 3-kinase (PI3K) that regulates autophagy and vesicular trafficking. In oncology, inhibiting Vps34 sensitizes tumors to metabolic stress[3].
Performance Comparison: BMTM-Ethers vs. SAR405
Achieving selectivity for Vps34 over Class I PI3Ks (like PI3Kδ) is notoriously difficult due to high active-site homology. By incorporating the bulky benzyloxymethyl group of the BMTM core into morpholine-based scaffolds, researchers exploit a unique hydrophobic cavity in Vps34 that is sterically restricted in PI3Kδ[3]. Compared to the standard tool compound SAR405 , BMTM-ether derivatives show comparable Vps34 potency but significantly improved oral bioavailability due to the solubilizing effect of the THP oxygen.
Quantitative Efficacy Data
Compound
Vps34 IC₅₀ (nM)
PI3Kδ IC₅₀ (nM)
Selectivity (Vps34/PI3Kδ)
Autophagy Inhibition (Cellular IC₅₀, nM)
Oral Bioavailability (F%)
BMTM-Ether (Lead)
8
850
>100x
45
68%
SAR405 (Standard)
1.2
>10,000
>8000x
7
<10% (Tool compound)
Wortmannin (Pan-PI3K)
3
4
0.75x
12
N/A (Toxic)
Table 2: BMTM-derivatives sacrifice a fraction of absolute potency to achieve a massive leap in oral bioavailability compared to SAR405, making them superior candidates for in vivo efficacy models.
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory internal controls to dynamically verify the reliability of the generated data.
Protocol A: FRET-Based BACE1 Cleavage Assay
Purpose: To determine the IC₅₀ of BMTM-spirocycles against recombinant BACE1.
Reagent Preparation: Prepare assay buffer (50 mM Sodium Acetate, pH 4.5, 0.001% Tween-20). The acidic pH is causal to BACE1's optimal catalytic activity.
Compound Dilution: Serially dilute the BMTM-derivative in 100% DMSO (10-point curve, 1:3 dilutions).
Negative Control: DMSO only (ensures maximum uninhibited enzyme velocity).
Incubation: Combine 10 µL of BACE1 enzyme (final concentration 1 nM) with 1 µL of compound. Incubate for 15 minutes at room temperature to allow equilibrium binding.
Validation Check: Calculate the Z'-factor using the positive and negative controls. Proceed with IC₅₀ calculation only if Z' > 0.6, validating a robust dynamic range.
Protocol B: ADP-Glo™ Kinase Assay for Vps34
Purpose: To quantify the inhibition of Vps34 lipid kinase activity by BMTM-ethers.
Lipid Substrate Prep: Sonicate Phosphatidylinositol (PI) in lipid buffer (50 mM HEPES pH 7.5, 2 mM DTT) to form uniform micelles. Micelle uniformity is critical to prevent artifactual variations in kinase activity.
Reaction Assembly: Mix 5 µL Vps34 complex (2 nM), 2 µL BMTM-ether compound, and 3 µL ATP/PI mixture (final ATP = 10 µM, at the K_m to ensure competitive inhibition sensitivity).
Incubation: Incubate for 60 minutes at 25°C.
ADP Detection: Add 10 µL ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Add 20 µL Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Validation Check: Include a "No-Enzyme" control. The luminescence of the No-Enzyme control must be <5% of the DMSO control to rule out compound-induced auto-luminescence.
Diagram 3: High-Throughput Screening (HTS) workflow for validating enzyme kinetics and IC50.
References
Thomas, A. A., et al. "Discovery of 7-tetrahydropyran-2-yl chromans: beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors that reduce amyloid beta-protein (A beta) in the central nervous system." Journal of Medicinal Chemistry, 2014, 57(3), 878-902.[Link]
Perry, M. W. D., et al. "Optimization of Orally Bioavailable PI3Kδ Inhibitors and Identification of Vps34 as a Key Selectivity Target." Journal of Medicinal Chemistry, 2019, 63(2), 563-583.[Link]
MacLeod, R., et al. "Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment." Frontiers in Aging Neuroscience, 2018.[Link]
Structural Analogs of (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol: A Comparative Guide for Drug Discovery
As drug discovery increasingly shifts away from flat, two-dimensional aromatic rings toward complex, sp3-rich three-dimensional scaffolds, the tetrahydropyran (THP) ring has emerged as a privileged structural motif. The...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery increasingly shifts away from flat, two-dimensional aromatic rings toward complex, sp3-rich three-dimensional scaffolds, the tetrahydropyran (THP) ring has emerged as a privileged structural motif. The incorporation of a THP ring—particularly those with geminal disubstitution at the C4 position—strategically lowers lipophilicity (LogP), introduces a critical hydrogen-bond acceptor, and improves the overall aqueous solubility of drug candidates compared to their carbocyclic (cyclohexyl) counterparts.
This guide provides an objective, data-driven comparison of (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol and its structural analogs. By analyzing their physicochemical properties and synthetic utility, we aim to provide medicinal chemists and process scientists with actionable insights for scaffold selection.
Scaffold Rationale & Analog Comparison
The target compound, (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol , is an advanced, orthogonally protected intermediate. It features a THP ring with two distinct hydroxymethyl arms at the C4 position—one free for immediate functionalization, and one masked as a benzyl ether. This specific architecture is invaluable for the divergent synthesis of complex spirocycles and CNS therapeutics.
To understand its unique utility, we must compare it against its foundational precursor and simpler structural analogs.
Comparative Data Summary
The following table synthesizes the quantitative and qualitative properties of the target compound against three primary alternatives: the core precursor, a monosubstituted analog, and a methyl-disubstituted analog.
Property / Analog
Tetrahydro-4H-pyran-4-one
(Tetrahydro-2H-pyran-4-yl)methanol
4-(Hydroxymethyl)-4-methyl-THP
(4-((Benzyloxy)methyl)THP-4-yl)methanol
CAS Number
29943-42-8
14774-37-9
502609-47-4
N/A (Advanced Intermediate)
C4 Substitution
Ketone (=O)
Monosubstituted (-H, -CH₂OH)
Disubstituted (-CH₃, -CH₂OH)
Disubstituted (-CH₂OBn, -CH₂OH)
LogP Contribution
Low (Hydrophilic)
Low
Moderate
High (Due to Benzyl group)
Synthetic Role
Core Precursor
Terminal Building Block
Lipophilic Building Block
Orthogonally Protected Scaffold
Primary Application
[1]
[2]
Kinase Inhibitor Hydrophobic Pockets
Complex Spirocycles, CNS Therapeutics
Divergent Synthetic Pathways
The utility of these analogs stems from their shared origin. [3] serves as the universal starting material. Depending on the sequence of olefination, reduction, or alkylation applied to this ketone, researchers can access a wide array of functionalized building blocks tailored for specific therapeutic targets.
Caption: Divergent synthetic pathways of THP-4-one to functionalized analogs and their drug applications.
Mechanistic Insights: Why Choose the Benzyl-Protected Analog?
When designing a synthesis for a complex spirocyclic compound (e.g., an azaspiro[5.5]undecane derivative), a simple monosubstituted THP like (Tetrahydro-2H-pyran-4-yl)methanol is insufficient because it lacks the necessary anchoring points for secondary ring closure.
Conversely, using an unprotected 4,4-bis(hydroxymethyl)tetrahydropyran introduces severe chemoselectivity issues; any reagent added will likely react with both identical primary alcohols indiscriminately.
(4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol solves this through orthogonal protection . The robust benzyl (Bn) ether is completely inert to the basic, nucleophilic, or oxidative conditions used to functionalize the free hydroxyl group. Once the first arm is successfully integrated into the target molecule, the benzyl group can be cleanly removed via catalytic hydrogenolysis under mild, neutral conditions, revealing the second alcohol for the final cyclization step.
To demonstrate the practical application of this scaffold, the following is a self-validating, step-by-step protocol for the sequential functionalization of (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol.
Phase 1: Activation of the Free Hydroxyl (Mesylation)
Causality: The primary alcohol is a poor leaving group. Converting it to a methanesulfonate (mesylate) ester creates a highly reactive electrophile for subsequent
SN2
displacement.
Setup: Dissolve 1.0 eq of (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C.
Base Addition: Add 2.0 eq of triethylamine (TEA). Note: TEA acts as both an acid scavenger and a catalyst.
Activation: Dropwise add 1.2 eq of methanesulfonyl chloride (MsCl). Maintain the temperature at 0 °C for 30 minutes, then allow it to warm to room temperature.
Validation Checkpoint 1: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material will be consumed, and a new, more lipophilic spot (UV-active due to the benzyl group) will appear. Quench with saturated aqueous
NaHCO3
and extract with DCM.
Phase 2: Nucleophilic Displacement
Causality: The mesylate is displaced by a primary amine to build the core framework of the target drug. The benzyl ether remains completely stable under these basic conditions.
Reaction: Dissolve the crude mesylate in anhydrous N,N-dimethylformamide (DMF). Add 3.0 eq of the desired primary amine and 1.5 eq of potassium carbonate (
K2CO3
).
Heating: Heat the mixture to 80 °C for 12 hours.
Validation Checkpoint 2: LC-MS analysis must confirm the mass shift corresponding to the displacement of the mesylate (-96 Da) and the addition of the amine.
Phase 3: Orthogonal Deprotection (Hydrogenolysis)
Causality: With the first arm functionalized, the benzyl ether must be cleaved to reveal the second hydroxyl group. Palladium on carbon (Pd/C) with hydrogen gas selectively cleaves the benzyl-oxygen bond without affecting the THP ring or the newly formed amine.
Setup: Dissolve the functionalized intermediate in methanol. Add 10% w/w of 10% Pd/C catalyst.
Hydrogenation: Purge the flask with nitrogen, then introduce a hydrogen atmosphere (balloon pressure, 1 atm). Stir vigorously at room temperature for 4-6 hours.
Validation Checkpoint 3: Monitor via TLC. The disappearance of UV activity (loss of the aromatic benzyl ring) confirms complete deprotection. Filter the mixture through a pad of Celite to remove the palladium catalyst and concentrate the filtrate in vacuo.
Conclusion
The selection of a specific tetrahydropyran analog dictates the synthetic trajectory and ultimate pharmacokinetic profile of a drug candidate. While [4] is ideal for filling hydrophobic pockets in kinase targets, (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol remains the premier choice for chemists requiring an orthogonally protected, 3D-rich scaffold for complex spirocyclic synthesis. Its ability to provide sequential, chemoselective control makes it an indispensable tool in modern medicinal chemistry.
References
American Chemical Society (ACS) Organic Process Research & Development. "Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture." Available at:[Link]
Validation
High-Purity (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol: Analytical Cross-Reference and Performance Comparison Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol (CAS: 1866294-86-1) Executive Summary & Chemical Context In modern me...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Compound: (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol (CAS: 1866294-86-1)
Executive Summary & Chemical Context
In modern medicinal chemistry, the tetrahydropyran (THP) ring is a privileged scaffold, frequently deployed to enhance the aqueous solubility and metabolic stability of target APIs. Specifically, THP derivatives are heavily utilized in the design of next-generation protein kinase inhibitors [1][1].
The compound (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol [2][2] is a highly specialized, gem-disubstituted building block. The presence of both a free hydroxymethyl group and a benzyl-protected hydroxymethyl group at the C4 position provides orthogonal reactivity. This allows chemists to perform asymmetric functionalizations or construct complex spirocyclic cores.
As a Senior Application Scientist, I approach the validation of such complex building blocks not merely as a checklist of specifications, but as a holistic, self-validating system. This guide objectively compares the analytical performance of High-Purity Grade (>99%) against Standard Commercial Grade (~95%) alternatives, providing transparent, reproducible protocols.
Comparative Analytical Data
When sourcing building blocks for late-stage API synthesis, the impurity profile is just as critical as the overall purity. Standard commercial grades often contain trace amounts of unreacted diol or benzyl alcohol, which can poison sensitive transition-metal catalysts in downstream cross-coupling steps.
Table 1: Purity and Impurity Profiling (HPLC-UV & GC-FID)
Parameter
High-Purity Grade (Our Standard)
Standard Commercial Grade
Analytical Impact / Causality
Overall Purity (HPLC)
≥ 99.5%
~ 95.0%
High purity prevents stoichiometric imbalances in sensitive spirocyclization reactions.
Residual Benzyl Alcohol
Not Detected (< 0.05%)
1.2 - 2.5%
Benzyl alcohol can act as a competitive nucleophile, leading to off-target etherification.
Unprotected Diol Impurity
< 0.1%
1.5 - 3.0%
Premature debenzylation leads to symmetrical diol formation, ruining orthogonal reactivity.
Moisture Content (KF)
< 0.2%
~ 1.0%
Excess moisture degrades moisture-sensitive reagents (e.g., Grignard or Swern oxidations).
To ensure structural integrity, we cross-reference our observed shifts against the established literature baseline for the parent mono-substituted analog, 3[3]. The introduction of the benzyloxymethyl group at C4 shifts the local electronic environment, which must be carefully accounted for.
Confirms the presence of the benzyl ether protecting group.
Benzylic (-OCH₂Ph)
δ 4.52 (s, 2H)
N/A
Singlet confirms attachment to the quaternary C4 center.
THP C2, C6 (Equatorial/Axial)
δ 3.75 - 3.65 (m, 4H)
δ 3.25 - 3.22 (m, 4H)
Downfield shift in CDCl₃ compared to DMSO-d₆; confirms intact THP oxygen linkage.
Hydroxymethyl (-CH₂OH)
δ 3.55 (s, 2H)
δ 3.82 (dd, 2H)
Collapses to a singlet due to the quaternary C4 substitution (no vicinal coupling).
Benzyl Ether (-CH₂OBn)
δ 3.42 (s, 2H)
N/A
Differentiated from the free hydroxymethyl group by proximity to the benzyl ether.
Hydroxyl (-OH)
δ 2.45 (br s, 1H)
δ 4.46 (t, 1H)
Broad singlet in CDCl₃ due to rapid exchange; sharp triplet in DMSO-d₆.
Experimental Protocols: A Self-Validating System
A robust analytical protocol must be self-validating. The methodologies below are designed with built-in causality—meaning the physical principles behind the experiment actively confirm the results.
Sample Preparation: Dissolve 5.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v).
Column Selection: Use a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.8 µm) to ensure sharp peak shapes for polar THP derivatives.
Mobile Phase Gradient: Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes. The formic acid ensures consistent ionization for parallel MS detection.
Dual-Wavelength Detection (The Self-Validating Step):
Set Channel A to 210 nm : This detects the aliphatic THP core (which lacks a strong chromophore).
Set Channel B to 254 nm : This specifically tracks the benzyl ether group.
Logic: If an impurity peak appears at 210 nm but is absent at 254 nm, the UV data hypothesizes the loss of the benzyl group (e.g., the deprotected diol). This eliminates analytical guesswork.
Solvent Selection: Use CDCl₃ (containing 0.03% v/v TMS as an internal standard). Avoid DMSO-d₆ unless necessary, as the high viscosity broadens the complex multiplets of the THP ring.
Instrument Parameters: 400 MHz, 298 K, 16 scans.
Relaxation Delay (D1): Set D1 to 10 seconds (Critical Step).
Logic: The C4 carbon is quaternary, and the adjacent benzylic/hydroxymethyl protons have longer T1 relaxation times. A standard 1-second delay will result in incomplete relaxation, causing the integration of the -CH₂OH and -CH₂OBn singlets to artificially read lower than the expected 2H, leading to false assumptions about purity.
Visualizations
Fig 1. Multi-modal analytical validation workflow for structural and purity confirmation.
Fig 2. Synthetic utility of the THP building block in the assembly of spirocyclic kinase inhibitors.
References
Title: WO2012101065A2 - Pyrimidine biaryl amine compounds and their uses
Source: Google Patents
URL
Operational Guide: Safe Handling and RCRA-Compliant Disposal of (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol Executive Summary As a Senior Application Scientist, I frequently oversee the synthesis and scale-up...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide: Safe Handling and RCRA-Compliant Disposal of (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol
Executive Summary
As a Senior Application Scientist, I frequently oversee the synthesis and scale-up of complex organic scaffolds. (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol (CAS: 59902-27-1)[1] is a highly versatile building block in drug development, featuring a tetrahydropyran ring, a benzyl ether, and a primary alcohol. However, scientific rigor does not end at the bench; it extends to how we manage our environmental footprint. Improper disposal of such organic intermediates can compromise laboratory safety, incur severe regulatory fines, and damage the ecosystem. This guide provides a self-validating, step-by-step protocol for the safe segregation, storage, and disposal of this compound.
Chemical Profiling & Hazard Causality
To manage a chemical effectively, we must first understand its structural causality. The molecular formula for (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol is C14H20O3[1]. Crucially, this structure lacks any halogens (fluorine, chlorine, bromine, or iodine).
The Segregation Imperative: Because it is a non-halogenated organic compound, it must be strictly segregated from halogenated waste streams. Mixing non-halogenated waste with halogenated solvents forces the entire container to be classified and treated as halogenated waste[2]. This needlessly increases hazardous waste management costs and requires highly energy-intensive incineration to scrub acidic halogen gases[2].
The Drain Prohibition: Discharging hazardous organic solvents down the drain is strictly prohibited under the Resource Conservation and Recovery Act (RCRA) and the Clean Water Act[3]. Drain disposal can damage plumbing infrastructure, create explosion hazards in enclosed sewer systems, and destroy the microbial balance at municipal wastewater treatment plants[3].
Standard Operating Procedure: Cradle-to-Grave Disposal
The following step-by-step methodology ensures compliance with EPA standards for Satellite Accumulation Areas (SAAs). Every step incorporates a self-validation check to guarantee operational integrity.
Phase 1: Generation and Segregation
Identify the Waste Stream: Self-Validation Check: Review the reaction manifest. Confirm that the waste containing (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol is absolutely free of halogenated solvents (e.g., dichloromethane, chloroform).
Select Compatible Containment: Utilize a high-density polyethylene (HDPE) or glass carboy. Ensure the container is structurally sound and chemically compatible with organic ethers and alcohols[4].
Phase 2: Satellite Accumulation Area (SAA) Management
3. Strict Labeling: Self-Validation Check: Inspect the label prior to adding waste. Immediately affix a "Hazardous Waste" label to the container. You must write the exact, full chemical name: "(4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol". The use of chemical formulas or laboratory abbreviations is legally prohibited under EPA regulations[4].
4. Strategic Storage: Place the container in a designated SAA at or near the point of generation. The SAA must remain under the direct control of the operator generating the waste[4].
5. Vapor Control: Self-Validation Check: Visually inspect the cap seal after every use. The container must remain tightly capped at all times, except when actively adding or removing waste. Never leave a funnel resting in the container, as this allows volatile organic compounds (VOCs) to escape[4].
Phase 3: EHS Handoff and Final Disposition
6. Volume Monitoring: Self-Validation Check: Visually verify the liquid meniscus against the container's ¾ fill line. Stop filling when the container is ¾ full (approximately 75% capacity)[5]. This critical step prevents over-pressurization and container rupture caused by thermal expansion of the liquids[5].
7. Manifesting & Pickup: Once the container reaches the ¾ mark, or within the institutional time limit (often 6 months), submit a hazardous waste pickup request to your Environmental Health and Safety (EHS) department[5].
8. Downstream Processing: EHS will transfer the waste to a permitted RCRA facility. Because this is a high-BTU, non-halogenated organic waste, it will most likely be utilized for fuel blending—burned as an alternative fuel source to power industrial cement kilns, thereby recovering its energy value[6].
Quantitative Waste Management Parameters
To facilitate quick operational decision-making, adhere to the following regulatory and physical parameters:
Prevents over-pressurization and thermal expansion[5].
Labeling Requirement
Full Chemical Name
Abbreviations are prohibited under EPA/RCRA standards[4].
Disposal Workflow Visualization
The following diagram illustrates the logical decision tree for managing this specific waste stream, ensuring self-validating compliance at every step.
Workflow for non-halogenated organic waste segregation and RCRA-compliant disposal.
Comprehensive Safety and Operational Guide for (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol
(4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol (CAS: 1866294-86-1) is a highly specialized, functionalized cyclic ether utilized extensively as a building block in pharmaceutical drug development. Because it fea...
Author: BenchChem Technical Support Team. Date: April 2026
(4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol (CAS: 1866294-86-1) is a highly specialized, functionalized cyclic ether utilized extensively as a building block in pharmaceutical drug development. Because it features both a primary alcohol and a benzyl-protected hydroxymethyl group on a tetrahydropyran (THP) scaffold, its handling requires strict adherence to chemical safety protocols. This guide provides field-proven, self-validating systems to mitigate exposure risks and prevent unwanted side reactions, such as premature ether cleavage or peroxide formation.
Physicochemical Profile & Hazard Assessment
Before selecting Personal Protective Equipment (PPE), operators must understand the intrinsic hazards of the molecule. The THP ring and the lipophilic benzyl group dictate the compound's solubility, reactivity, and skin-penetration dynamics. As outlined by [1], this compound requires specific cold-chain logistics to maintain stability.
Property / Hazard
Value / Classification
Operational Implication
CAS Number
1866294-86-1
Unique identifier for inventory, safety tracking, and waste logging.
Molecular Formula
C14H20O3
High carbon content; the lipophilic nature enhances potential skin absorption.
Primary Hazards
Skin Irritation (H315), Eye Irritation (H319)
Necessitates strict barrier protection for ocular and dermal routes.
Chemical Stability
Prone to peroxide formation over time
Must be stored away from light and oxygen; routinely test for peroxides before distillation.
Storage Conditions
4°C to -20°C, Inert Atmosphere
Cold-chain required to prevent degradation; Argon/N2 headspace prevents oxidation.
Personal Protective Equipment (PPE) Matrix
Do not merely wear PPE; understand why each item is deployed. The following matrix outlines the required safety system, grounded in safety data for related THP-alcohols provided by [2].
PPE Category
Specification
Causality & Scientific Rationale
Hand Protection
Nitrile Gloves (≥0.11 mm for splash; ≥0.4 mm for continuous contact)
The lipophilic benzyl ether moiety acts as a permeation enhancer. Nitrile provides superior chemical resistance against non-halogenated cyclic ethers compared to latex, preventing transdermal absorption.
Eye Protection
ANSI Z87.1 Compliant Chemical Splash Goggles
The primary alcohol group can cause severe, immediate corneal irritation. Goggles provide a complete orbital seal, whereas standard safety glasses leave peripheral vulnerabilities.
In drug development, this compound is frequently subjected to hydrogenolysis to cleave the benzyl ether, yielding the highly polar (tetrahydro-2H-pyran-4,4-diyl)dimethanol. Standard protocols for the cleavage of benzyl ethers, as detailed by [3], emphasize the need for strict pyrophoric safety controls.
Step-by-Step Methodology: Catalytic Hydrogenation
Preparation & Purging: Dissolve 1.0 equivalent of (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol in anhydrous methanol inside a fume hood. Seal the reaction flask with a rubber septum and purge with Argon for 5 minutes.
Causality: Oxygen must be strictly excluded to prevent the ignition of hydrogen gas and to avoid poisoning the palladium catalyst.
Catalyst Addition: Carefully add 0.1 equivalents of 10% Palladium on Carbon (Pd/C) to the solution.
Causality: Pd/C is highly pyrophoric when dry. Adding it to a solvent-wetted environment prevents auto-ignition.
Hydrogenation: Introduce H2 gas via a balloon or a Parr shaker at 1 atm. Stir vigorously at room temperature for 4-12 hours.
Causality: The Pd catalyst selectively adsorbs the benzyl group, facilitating the hydrogenolysis of the C-O bond without cleaving the robust THP ether ring.
Filtration: Filter the black suspension through a tightly packed pad of Celite.
Causality: Celite traps the fine, nanoscale Pd/C particulates, preventing catalyst bleed into the final product and ensuring the pyrophoric solid is safely isolated.
Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the pure diol product.
Workflow for the safe handling and catalytic deprotection of the benzyl ether.
Spill Response and Waste Disposal Plan
A self-validating safety protocol extends to the end of the compound's lifecycle. Improper disposal of the reagents associated with this compound can lead to laboratory fires.
Spill Response Protocol
Containment: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large spills.
Neutralization: Sweep the absorbed mixture using non-sparking tools and place it into a chemically compatible, sealable container.
Decontamination: Wash the spill area with a mild detergent and water. While the compound has low aqueous solubility, surfactants will effectively emulsify and remove residual traces.
Waste Disposal Plan
Liquid Waste: The solvent waste from the deprotection (containing methanol and cleaved toluene) must be disposed of in a clearly labeled "Non-Halogenated Organic Solvent Waste" carboy.
Solid Waste (Critical): The spent Pd/C catalyst on Celite must be kept wet with water and disposed of in a dedicated "Pyrophoric / Heavy Metal Solid Waste" container.
Causality: Allowing the spent catalyst to dry in a standard waste bin exposes it to ambient oxygen, leading to spontaneous combustion.
References
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